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Core Science & Biosynthesis

Foundational

pKa values and acidity of pyrimidine-4-carboxylic acid derivatives

An In-Depth Technical Guide to the pKa and Acidity of Pyrimidine-4-Carboxylic Acid Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Acidity of Pyrimidine-4-Carboxylic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] For molecules built upon the pyrimidine scaffold, a common motif in medicinal chemistry, understanding the acidity of functional groups is paramount for rational drug design. This guide provides a comprehensive exploration of the factors governing the acidity of pyrimidine-4-carboxylic acid and its derivatives. We will delve into the theoretical principles of electronic effects, present field-proven experimental protocols for accurate pKa determination, and discuss the utility of computational prediction methods. This document is designed to serve as a technical resource, blending foundational theory with practical application for professionals engaged in the discovery and development of novel therapeutics.

The Central Role of Acidity in Pyrimidine-Based Drug Discovery

The Pyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and a multitude of medicinally active compounds. Its ability to participate in hydrogen bonding and engage in various biological interactions makes it a "privileged scaffold" in drug design. Derivatives of pyrimidine are found in numerous approved drugs, including antivirals, anticancer agents, and antibiotics.

Why pKa is a Critical Parameter in Drug Development

The pKa value dictates the extent of a molecule's ionization at a given pH.[3] This, in turn, governs a cascade of properties essential for a drug's success, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1][2]

  • Solubility: The ionized form of a drug is typically more water-soluble than the neutral form, affecting formulation and bioavailability.

  • Permeability: Neutral, more lipophilic molecules generally exhibit better passive diffusion across biological membranes, such as the intestinal wall and the blood-brain barrier.

  • Target Binding: The charge state of a molecule can dramatically alter its ability to bind to its biological target through electrostatic interactions.

An optimal balance between neutral and ionized species at physiological pH (typically ~7.4) is often a key objective in drug optimization.

Theoretical Framework: Understanding Acidity

The acidity of pyrimidine-4-carboxylic acid is a product of the interplay between the carboxylic acid functional group and the electronic properties of the pyrimidine ring itself, further modulated by any additional substituents.

Electronic Influence of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. This has a profound impact on the acidity of the attached carboxyl group.

  • Inductive Effect (-I): The nitrogen atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation.[4] By stabilizing the conjugate base, the equilibrium shifts towards dissociation, making the acid stronger (i.e., having a lower pKa).[5][6]

  • Resonance Effect (-R): The nitrogen atoms also influence the resonance delocalization of the negative charge in the carboxylate anion, further contributing to its stability.[7]

The net result is that pyrimidine-4-carboxylic acid is a significantly stronger acid than its benzene analog, benzoic acid (pKa ≈ 4.2). The predicted pKa for pyrimidine-4-carboxylic acid is approximately 2.81.[8]

The Impact of Ring Substituents

The acidity can be finely tuned by placing additional substituents on the pyrimidine ring. The nature and position of these groups are critical.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halogens (-Cl, -F) further pull electron density from the ring. This enhances the stabilization of the carboxylate anion, leading to a decrease in pKa (stronger acid).[7][9][10]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or alkyl (-CH3) groups donate electron density to the ring. This destabilizes the carboxylate anion by intensifying the negative charge, resulting in an increase in pKa (weaker acid).[4][5][11]

Diagram 1: Influence of Substituents on Acidity

G main Pyrimidine-4-Carboxylic Acid Core pKa ≈ 2.81 effect_ewg {Stabilizes Conjugate Base | pKa Decreases (Acidity Increases)} main->effect_ewg Deprotonation with EWG effect_edg {Destabilizes Conjugate Base | pKa Increases (Acidity Decreases)} main->effect_edg Deprotonation with EDG ewg -NO2, -Cl, -F Electron-Withdrawing Group (EWG) ewg->main Inductive Withdrawal edg -NH2, -CH3, -OCH3 Electron-Donating Group (EDG) edg->main Inductive/Resonance Donation

Caption: Logical flow of substituent effects on the acidity of pyrimidine-4-carboxylic acid.

Rigorous Experimental pKa Determination

While theoretical principles provide a qualitative understanding, precise pKa values must be determined experimentally. The choice of method often depends on the compound's properties, such as solubility and concentration.

Potentiometric Titration: The Gold Standard

This method is widely used due to its high precision and the availability of automated systems.[12] It directly measures the change in pH of a solution as a titrant of known concentration is added.

Causality Behind the Protocol: The fundamental principle is that at the half-equivalence point of a titration of a weak acid with a strong base, the concentration of the acid equals the concentration of its conjugate base. At this specific point, the measured pH of the solution is equal to the pKa of the acid. The inflection point of the resulting sigmoid titration curve corresponds to the equivalence point, and the pKa is found at the volume of titrant that is exactly half of this value.[13]

Detailed Step-by-Step Protocol:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13][14]

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrimidine-4-carboxylic acid derivative in high-purity water or a suitable co-solvent if solubility is low.[12] The final concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[12][13]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[13]

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[13][14]

  • Titration:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Add a standardized, carbonate-free strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using an automated burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point by identifying the inflection point of the curve (often calculated using the first or second derivative of the curve).

    • The pH at the half-equivalence volume (half the volume of titrant required to reach the equivalence point) is the pKa.[13]

Diagram 2: Experimental Workflow for Potentiometric Titration

G A 1. pH Meter Calibration (Standard Buffers) B 2. Sample Preparation (Compound + KCl, N2 Purge) A->B C 3. Automated Titration (Incremental NaOH addition) B->C D 4. Data Acquisition (Record pH vs. Volume) C->D E 5. Plot Titration Curve (pH vs. Volume) D->E F 6. Determine Equivalence Point (Inflection Point) E->F G 7. Calculate pKa (pH at 1/2 Equivalence Volume) F->G

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This technique is particularly valuable for compounds that have low solubility or require very low concentrations.[12] It is also suitable for high-throughput screening.

Causality Behind the Protocol: The method relies on the principle that the protonated (acid) and deprotonated (conjugate base) forms of a molecule have different UV-Vis absorbance spectra.[15] By preparing a series of solutions with known pH values (using buffers) and measuring their absorbance at a wavelength where the two species show a significant difference, one can determine the ratio of the two forms at each pH. A plot of absorbance versus pH generates a sigmoid curve from which the pKa can be calculated as the inflection point.[16][17]

Detailed Step-by-Step Protocol:

  • Wavelength Selection:

    • Record the full UV-Vis spectra of the compound in a highly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where it is fully deprotonated).

    • Identify one or more analytical wavelengths where the difference in absorbance between the two forms is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2 pH units.

  • Sample Measurement:

    • Prepare a set of samples by dissolving a constant, known concentration of the compound in each buffer solution.

    • Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot absorbance versus pH.

    • Fit the data to the appropriate Henderson-Hasselbalch derived equation to determine the pKa. The inflection point of this sigmoid plot corresponds to the pKa.[3]

Computational Prediction of pKa

In early-stage drug discovery, synthesizing every compound to measure its pKa is impractical. In silico prediction methods offer a rapid and cost-effective way to estimate pKa values for large libraries of virtual compounds.[1][18]

  • Quantum Mechanical (QM) Methods: These approaches calculate the free energy difference between the protonated and deprotonated states of a molecule.[19][20] Methods like Density Functional Theory (DFT) combined with a solvent model can provide highly accurate pKa predictions.[21] Semi-empirical QM methods offer a faster, though sometimes less accurate, alternative for high-throughput screening.[22][23]

  • Quantitative Structure-Activity Relationship (QSAR): These methods use statistical models built from experimental pKa data of known compounds.[21] By correlating molecular descriptors (e.g., electronic, steric) with acidity, they can predict the pKa of new, structurally similar molecules.[24]

Diagram 3: Comparative In Silico pKa Prediction Workflow

G cluster_0 Quantum Mechanics (QM) Approach cluster_1 QSAR / Machine Learning Approach A1 Generate 3D Structures (Acid & Conjugate Base) A2 Calculate Solvation Free Energies (ΔGsolv) A1->A2 A3 Calculate Gas-Phase Free Energies (ΔGgas) A1->A3 A4 Apply Thermodynamic Cycle to Calculate pKa A2->A4 A3->A4 B1 Curate Training Set (Structures with known pKa) B2 Calculate Molecular Descriptors (Electronic, Topological) B1->B2 B3 Build & Validate Model (e.g., Linear Regression, ML) B2->B3 B4 Predict pKa for New Molecule B3->B4 start Input Molecule Structure start->A1 start->B4 Input for Prediction

Caption: Contrasting workflows for pKa prediction using QM and QSAR methods.

Data Summary and Structure-Acidity Relationships

The following table summarizes the pKa values for the parent pyrimidine-4-carboxylic acid and illustrates the expected shifts based on the electronic effects of common substituents.

CompoundSubstituent (at C5)Electronic EffectPredicted/Expected pKaRationale
Pyrimidine-4-carboxylic acid-H (Parent)Neutral Reference~2.81[8]Electron-deficient pyrimidine ring enhances acidity compared to benzoic acid.
5-Nitro-pyrimidine-4-carboxylic acid-NO₂Strong EWG< 2.8The nitro group strongly withdraws electron density, stabilizing the carboxylate anion.
5-Chloro-pyrimidine-4-carboxylic acid-ClEWG (Inductive)< 2.8The electronegative chlorine atom stabilizes the conjugate base via the inductive effect.
5-Amino-pyrimidine-4-carboxylic acid-NH₂Strong EDG (Resonance)> 2.8The amino group donates electron density into the ring, destabilizing the carboxylate anion.
5-Methyl-pyrimidine-4-carboxylic acid-CH₃Weak EDG (Inductive)> 2.8The alkyl group is weakly electron-donating, making the acid slightly weaker.

Conclusion

A thorough understanding and precise determination of the pKa of pyrimidine-4-carboxylic acid derivatives are indispensable for modern drug discovery. The acidity of these compounds is governed by the inherent electron-deficient nature of the pyrimidine ring and can be systematically modulated through the strategic placement of substituents. This guide has outlined the core theoretical principles, provided robust protocols for experimental measurement via potentiometry and UV-Vis spectrophotometry, and introduced the utility of computational prediction. By integrating these theoretical, experimental, and computational approaches, researchers can make more informed decisions in the design and optimization of novel drug candidates, ultimately accelerating the path to new and effective medicines.

References

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. PubMed.
  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases.
  • Computer Prediction of pKa Values in Small Molecules and Proteins.
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed.
  • Development of Methods for the Determin
  • Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Taylor & Francis Online.
  • Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines.
  • Theoretical calculation of the pKa values of some drugs in aqueous solution.
  • How to measure pKa by UV-vis spectrophotometry.
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • Potentiometric titration of heterocyclic nitrogen bases in non-aqueous media. PubMed.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Substituent Effects on the Acidity of Carboxylic Acids. LibreTexts.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline.
  • Substituent Effects on Acidity. Chemistry LibreTexts.
  • Substituent Effects on Acidity. Chemistry LibreTexts.
  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by H and C NMR in Deuterated W
  • Substituent effects on acidic strength. Khan Academy.
  • pKa of a dye: UV-VIS Spectroscopy. StuDocu.
  • Acidity of Carboxylic Acids. Chemistry LibreTexts.
  • 4-Pyrimidinecarboxylic acid. PubChem.
  • 4-Pyrimidinecarboxylic acid. ChemicalBook.
  • Acidity of Carboxylic Acids. HCPG College, Varanasi.
  • Acidity of Carboxylic Acids. OpenOChem Learn.
  • Acidity of Carboxylic Acids: A Rebuttal and Redefinition.
  • ACIDITY OF CARBOXYLIC ACIDS. YouTube.

Sources

Exploratory

Literature review of 2,5-Dichloropyrimidine-4-carboxylic acid in drug discovery

This is a comprehensive technical guide on the utility, reactivity, and strategic application of 2,5-Dichloropyrimidine-4-carboxylic acid in modern drug discovery. Unlocking Novel IP Space via Orthogonal Functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the utility, reactivity, and strategic application of 2,5-Dichloropyrimidine-4-carboxylic acid in modern drug discovery.

Unlocking Novel IP Space via Orthogonal Functionalization

Executive Summary

In the crowded landscape of kinase inhibitors and heterocyclic bioactives, the pyrimidine scaffold remains a cornerstone. However, while 2,4-dichloropyrimidine derivatives have been exhaustively explored, the 2,5-dichloropyrimidine-4-carboxylic acid (CAS 1240594-41-5) isomer represents a high-value, underutilized "privileged structure."

This scaffold offers three distinct, chemically orthogonal vectors for diversification:

  • C2-Position (Chlorine): Highly reactive towards Nucleophilic Aromatic Substitution (

    
    ), ideal for installing hinge-binding motifs.
    
  • C5-Position (Chlorine): Sterically protected and electronically distinct, requiring transition-metal catalysis (Suzuki/Buchwald) for functionalization.

  • C4-Position (Carboxylic Acid): A versatile anchor for amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles), directing vectors into the solvent-exposed front or "gatekeeper" regions of a protein pocket.

This guide provides the technical roadmap for exploiting this molecule to generate novel chemical matter with high Fsp³ character and distinct geometric vectors compared to standard 2,4-isomers.

Structural & Reactivity Profile

The utility of 2,5-dichloropyrimidine-4-carboxylic acid lies in its electronic asymmetry . Understanding the causality behind its reactivity is crucial for designing self-validating synthetic routes.

Electronic Causality
  • The C2-Cl: Flanked by two ring nitrogens, this position is significantly electron-deficient. It is the "soft" electrophile, reacting readily with amines, thiols, and alkoxides under mild conditions.

  • The C5-Cl: Located meta to both nitrogens and para to the carboxylic acid (electron-withdrawing), it is deactivated relative to C2 for

    
     but remains active for oxidative addition by Palladium(0).
    
  • The C4-COOH: The carboxylic acid withdraws electron density, further activating the ring, but can also act as a nucleophile scavenger if not protected or coupled early.

The Reactivity Map (Visualization)

ReactivityMap Core 2,5-Dichloropyrimidine- 4-carboxylic Acid C2 C2-Cl Position (High Reactivity) Core->C2 C5 C5-Cl Position (Low/Med Reactivity) Core->C5 C4 C4-COOH Position (Anchor) Core->C4 SNAr SNAr (Amines/Thiols) Hinge Binding C2->SNAr  Fast   Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Hydrophobic Tail C5->Suzuki  Slow (Requires Cat.)   Amide Amide Coupling (HATU/T3P) Solubilizing Group C4->Amide  Orthogonal  

Figure 1: Orthogonal reactivity vectors of the 2,5-dichloropyrimidine-4-carboxylic acid scaffold. Note the distinct activation requirements for C2 vs. C5.

Strategic Workflows

To avoid "dead-end" chemistry (e.g., hydrolysis of the C2-Cl during amide coupling), the order of operations is critical.

Strategy A: The "Amide-First" Route (Recommended)

This route is preferred for generating focused libraries where the C4-amide remains constant (e.g., a solubilizing tail) while the C2 and C5 positions are varied.

  • Step 1 (C4): Amide coupling. The electron-deficient ring makes the acid prone to decarboxylation under high heat; use mild coupling agents (HATU/T3P).

  • Step 2 (C2):

    
     displacement. The amide group (EWG) maintains activation of the C2-Cl.
    
  • Step 3 (C5): Suzuki-Miyaura coupling.

Strategy B: The "Ester-Protection" Route

Useful if the final C4 substituent is sensitive to


 conditions.
  • Step 1: Methyl ester formation (Fisher esterification).

  • Step 2:

    
     at C2.[1][2]
    
  • Step 3: Hydrolysis and Amide Coupling.

  • Step 4: C5 Functionalization.

Experimental Protocols

These protocols are designed to be self-validating : the appearance of specific intermediates (precipitates, color changes) serves as a checkpoint.

Protocol 1: Regioselective at C2 (General Procedure)

Targeting the "Hinge Binder" region.

Reagents:

  • Substrate: Methyl 2,5-dichloropyrimidine-4-carboxylate (or amide derivative).

  • Nucleophile: Aniline or aliphatic amine (1.05 equiv).

  • Base: DIPEA (2.5 equiv).

  • Solvent: n-Butanol or DMF.

Step-by-Step:

  • Dissolution: Dissolve the pyrimidine substrate in n-Butanol (0.2 M concentration). Checkpoint: Solution should be clear/pale yellow.

  • Addition: Add DIPEA followed by the amine dropwise at 0°C to control exotherm.

  • Reaction: Warm to room temperature. If the amine is an aniline (weak nucleophile), heat to 60-80°C.

    • Mechanistic Insight: The C5-Cl provides inductive withdrawal, accelerating the attack at C2. If C5 were H, this reaction would require higher temperatures.

  • Monitoring: Monitor by LCMS. The product usually elutes earlier than the starting material due to the introduction of the polar amine.

  • Workup: Pour into water. The 2-amino product often precipitates due to reduced solubility. Filter and wash with cold hexanes.

Protocol 2: C5-Suzuki Cross-Coupling

Targeting the "Hydrophobic Pocket".

Reagents:

  • Substrate: 2-amino-5-chloropyrimidine derivative (from Protocol 1).[1][3]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous, 3 equiv).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step:

  • Degassing (Critical): Sparge the dioxane/base mixture with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Assembly: Add substrate, boronic acid, and catalyst under Argon flow.

  • Heating: Heat to 90°C for 4-12 hours.

    • Checkpoint: The reaction mixture typically turns dark black (Pd precipitation) upon completion.

  • Scavenging: Treat the crude organic layer with SiliaMetS® Thiol or similar scavenger to remove residual Pd, essential for biological assay purity.

Data Presentation: Quantitative Comparison

Table 1: Reactivity Comparison of Dichloropyrimidine Isomers

Scaffold IsomerC2 Reactivity (

)
C4/C6 ReactivityC5 ReactivityPrimary Drug Application
2,5-Dichloro-4-COOH High (Activated by N1/N3/C4-EWG)N/A (Substituted by COOH)Low (Requires Pd-Cat)Novel Kinase Inhibitors
2,4-Dichloro-5-COOHHighHigh (Competing site)N/A (Substituted by COOH)Standard Generics
4,6-Dichloro-2-amineLow (Deactivated by amine)HighLowHerbicides / Antivirals

Note: The 2,5-isomer offers superior regiocontrol compared to 2,4-isomers where C2 vs C4 selectivity can be problematic.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,5-Dichloropyrimidine- 4-carboxylic Acid Step1 Step 1: Amide Coupling (R-NH2, HATU, DIPEA) Fixes Gatekeeper Interaction Start->Step1 Inter1 Intermediate A: 2,5-Dichloro-4-carboxamide Step1->Inter1 Step2 Step 2: SNAr Reaction (Aniline, Heat) Installs Hinge Binder Inter1->Step2 Inter2 Intermediate B: 2-Amino-5-chloro-4-carboxamide Step2->Inter2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Installs Tail Region Inter2->Step3 Final Final Drug Candidate (Tri-functionalized Pyrimidine) Step3->Final

Figure 2: Sequential functionalization strategy ensuring regioselectivity and yield optimization.

Safety & Handling

  • Corrosivity: The carboxylic acid moiety combined with the electron-deficient ring makes the parent compound acidic and potentially corrosive to mucous membranes.

  • Sensitization: Pyrimidine intermediates, especially chloropyrimidines, are potent skin sensitizers. All handling should occur in a fume hood with double-gloving (Nitrile).

  • Storage: Store at 2-8°C under inert atmosphere. Moisture can hydrolyze the C2-Cl to the 2-hydroxy derivative (inactive).

References

  • BLD Pharm. (2023). 2,5-Dichloropyrimidine-4-carboxylic acid Product Analysis and COA. Retrieved from

  • Dow AgroSciences LLC. (2007). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. US Patent 7,300,907 B2. (Demonstrates synthetic methodology for 2,5-dichloro core functionalization). Retrieved from

  • Combi-Blocks. (2023). Catalog Entry: 2,5-Dichloropyrimidine-4-carboxylic acid. Retrieved from

  • PubChem. (2023). Compound Summary: 2,5-Dichloropyrimidine-4-carboxylic acid.[1][2][3][4][5][6][7][8] National Library of Medicine. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2,5-Dichloropyrimidine-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the thermodynamic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of 2,5-Dichloropyrimidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe, effective, and reliable drug development. This document synthesizes theoretical principles with practical, field-proven experimental methodologies to offer a robust framework for assessing the stability of this compound. We will delve into the structural features influencing stability, present detailed protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), discuss potential degradation pathways, and outline the tangible impacts on storage, handling, and formulation. Our objective is to equip researchers and developers with the causal understanding and methodological rigor required to ensure the chemical integrity of this important molecule throughout the pharmaceutical lifecycle.

Introduction: The Imperative of Stability in Pharmaceutical Development

2,5-Dichloropyrimidine-4-carboxylic acid is a substituted pyrimidine derivative whose structural motifs are of significant interest in the synthesis of biologically active molecules. Pyrimidine cores are fundamental components of DNA and RNA and are prevalent in a wide array of therapeutic agents, including antivirals and kinase inhibitors.[1] The specific arrangement of two chloro-substituents and a carboxylic acid group on the pyrimidine ring provides multiple reactive sites for synthetic elaboration, making it a versatile intermediate.

However, the very features that make this molecule synthetically useful also introduce potential stability liabilities. Thermodynamic stability—the tendency of a system to remain in its lowest energy state—is not merely an academic parameter. For a pharmaceutical intermediate, it dictates:

  • Process Safety: Prevents runaway reactions or the formation of hazardous decomposition products during synthesis and scale-up.

  • Shelf-Life & Storage: Determines the required conditions (temperature, humidity, light exposure) to maintain purity and prevent degradation over time.

  • Formulation Viability: Influences compatibility with excipients and the overall stability of the final drug product.

  • Regulatory Compliance: Forms a critical part of the data package required by regulatory agencies to demonstrate control over the manufacturing process and ensure patient safety.

This guide will provide the foundational knowledge to experimentally and intellectually probe the thermodynamic stability of 2,5-Dichloropyrimidine-4-carboxylic acid.

Structural and Theoretical Considerations

The thermodynamic stability of 2,5-Dichloropyrimidine-4-carboxylic acid is intrinsically linked to its molecular structure. Key features include:

  • Pyrimidine Ring: An electron-deficient aromatic heterocycle. The two nitrogen atoms are strongly electron-withdrawing, which activates the ring to nucleophilic attack but also contributes to its overall aromatic stability.

  • Chloro Substituents: Halogen atoms are electron-withdrawing via induction, further decreasing electron density in the ring. The position of these substituents is critical; halogens at the C2, C4, and C6 positions are generally more susceptible to nucleophilic substitution than those at C5.[2]

  • Carboxylic Acid Group: An electron-withdrawing group that can participate in intermolecular hydrogen bonding, significantly influencing the crystal lattice energy and, consequently, the melting point and solid-state stability.

While specific experimental thermodynamic data for 2,5-Dichloropyrimidine-4-carboxylic acid is not extensively published, computational methods like Density Functional Theory (DFT) can be employed to predict parameters such as the Gibbs free energy and enthalpy of formation.[1][3][4] Such studies on similar pyrimidine derivatives reveal that the interplay of these functional groups governs the molecule's reactivity and decomposition pathways.[5][6]

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on empirical data. The two primary techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][8]

Core Analytical Techniques
  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] For a crystalline solid like 2,5-Dichloropyrimidine-4-carboxylic acid, DSC is invaluable for determining:

    • Melting Point (T_m): The temperature at which the solid-liquid phase transition occurs. A sharp, high melting point is often indicative of a stable crystal lattice.

    • Enthalpy of Fusion (ΔH_fus): The energy required to melt the solid. Higher values suggest stronger intermolecular forces in the crystal.

    • Polymorphic Transitions: Detects phase changes between different crystal forms, which can have different stabilities and physicochemical properties.[10]

    • Decomposition Exotherms/Endotherms: Can reveal the onset temperature and energy release/absorption associated with thermal decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][11] It directly assesses thermal stability by identifying:

    • Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a critical parameter for defining maximum handling and processing temperatures.

    • Decomposition Profile: The number of decomposition steps and the mass loss associated with each, providing clues about the degradation mechanism.

    • Residual Mass: The amount of material remaining at the end of the experiment.

Experimental Workflow & Protocols

The logical flow for assessing the thermal stability of a new batch of 2,5-Dichloropyrimidine-4-carboxylic acid is outlined below.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Interpretation & Reporting sample Receive & Log Sample (2,5-Dichloropyrimidine- 4-carboxylic acid) dsc Differential Scanning Calorimetry (DSC) sample->dsc ~5 mg tga Thermogravimetric Analysis (TGA) sample->tga ~10 mg analyze_dsc Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) Identify Decomposition Events dsc->analyze_dsc analyze_tga Determine Onset of Decomposition (Tonset) Analyze Mass Loss Steps tga->analyze_tga correlate Correlate DSC & TGA Data analyze_dsc->correlate analyze_tga->correlate report Generate Stability Report: - Max. Process Temperature - Storage Recommendations - Potential Degradation Mode correlate->report

Caption: Workflow for Thermodynamic Stability Assessment.

Protocol 1: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and identify thermal events.

  • Instrumentation: Calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3 or similar).[12]

  • Methodology:

    • Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium and zinc).[12]

    • Sample Preparation: Accurately weigh 3-5 mg of 2,5-Dichloropyrimidine-4-carboxylic acid into an aluminum DSC pan. Crimp the pan with a perforated lid to allow any evolved gases to escape.

    • Reference: Prepare an empty, crimped aluminum pan as the reference.

    • Analysis Program: Place the sample and reference pans into the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected decomposition (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (flow rate = 50 mL/min).[13]

    • Data Analysis: Analyze the resulting thermogram to identify the onset and peak of the endotherm corresponding to melting. Integrate the peak to calculate the enthalpy of fusion (ΔH_fus). Note any exothermic or endothermic events following the melt, which may indicate decomposition.[14]

Protocol 2: Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition temperature and mass loss profile.

  • Instrumentation: Calibrated Thermogravimetric Analyzer.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of 2,5-Dichloropyrimidine-4-carboxylic acid into a ceramic or platinum TGA pan.

    • Analysis Program: Place the pan into the TGA furnace. Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.[13]

    • Data Analysis: Analyze the TGA curve (mass vs. temperature). Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is observed. Quantify the percentage mass loss for each distinct decomposition step.

Interpretation of Results

While specific data for the title compound is sparse, data for structurally similar compounds can provide a useful reference. For example, 2,4-Dichloropyrimidine-5-carboxylic acid has a reported melting point of 90-97 °C.[15] We would anticipate a similar melting range for the 2,5-dichloro isomer, followed by decomposition at a higher temperature.

Table 1: Expected Thermal Analysis Data for 2,5-Dichloropyrimidine-4-carboxylic acid

ParameterAnalytical TechniqueExpected ObservationSignificance in Drug Development
Melting Point (T_m) DSCA sharp endothermic peak, likely in the range of 90-150 °C.Defines the upper limit for solid-state processing; a key purity indicator.
Decomposition Onset (T_onset) TGASignificant mass loss beginning at a temperature above the melting point.Critical parameter for setting maximum temperatures in drying, milling, and synthesis steps.
Decomposition Profile TGA / DSC-TGALikely a multi-step mass loss, potentially starting with decarboxylation followed by fragmentation of the pyrimidine ring.Provides insight into the degradation mechanism and the potential nature of byproducts.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for preventing the formation of impurities. For 2,5-Dichloropyrimidine-4-carboxylic acid, several pathways are plausible under thermal or chemical stress.

  • Decarboxylation: The carboxylic acid group can be lost as CO₂ upon heating, particularly after melting. This is a common decomposition route for many carboxylic acids.

  • Hydrolysis: The chloro-substituents, especially at the C2 position, are susceptible to hydrolysis, replacing the chlorine with a hydroxyl group. This is a significant concern in aqueous solutions or under humid conditions and can be catalyzed by changes in pH.[16][17]

  • Ring Opening/Fragmentation: At higher temperatures, the heterocyclic ring itself will fragment, leading to the release of gases like hydrogen cyanide (HCN) or hydrogen chloride (HCl). The thermal decomposition of halogenated organic compounds is known to produce corrosive gases like HF or HCl.[18]

G cluster_main cluster_pathways cluster_products start Initial Compound decarb Decarboxylation (Heat, Δ) start->decarb Pathway 1 hydro Hydrolysis (H₂O, pH) start->hydro Pathway 2 frag Fragmentation (High Heat, >T_onset) start->frag Pathway 3 prod_decarb 2,5-Dichloropyrimidine + CO₂ decarb->prod_decarb prod_hydro 5-Chloro-2-hydroxy- pyrimidine-4-carboxylic acid hydro->prod_hydro prod_frag HCl, HCN, Other Fragments frag->prod_frag

Caption: Plausible Degradation Pathways.

Practical Implications for Storage and Handling

The thermodynamic data directly informs best practices for maintaining the integrity of 2,5-Dichloropyrimidine-4-carboxylic acid.

  • Storage: Based on the potential for hydrolysis and thermal decomposition, the material should be stored in a tightly sealed container in a cool, dry place, protected from light. Inert atmosphere packaging (e.g., under nitrogen or argon) may be warranted for long-term storage to mitigate oxidative and hydrolytic degradation.

  • Handling: Avoid exposing the compound to temperatures approaching its melting point or decomposition onset during processing steps like drying or milling. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), as decomposition can release corrosive and toxic gases.[19]

  • Formulation: The potential for hydrolysis necessitates careful selection of excipients and control of water content in formulations. The pH of any solution-based formulations must be carefully controlled to prevent degradation.

Conclusion

The thermodynamic stability of 2,5-Dichloropyrimidine-4-carboxylic acid is a multi-faceted property that is paramount to its successful application in pharmaceutical development. A thorough understanding, derived from both theoretical principles and rigorous experimental analysis using techniques like DSC and TGA, is non-negotiable. By characterizing its melting behavior and decomposition profile, scientists can establish safe operating limits, define appropriate storage conditions, and anticipate potential degradation pathways. This proactive approach to stability assessment ensures the quality, safety, and efficacy of the advanced intermediates and final APIs derived from this valuable chemical scaffold.

References

  • Al-Hourani, B. J., Al-Adhami, M. A., & Al-Zoubi, R. M. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187–17202. [Link][1][5][6]

  • Patel, K., & Patel, P. (2012). Thermal analysis of some novel pyrimidine derivatives. SciELO. [Link][7]

  • Patel, K., & Patel, P. (2012). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link][13]

  • Google Patents. (1996). Process for the preparation of chloropyrimidines. Google Patents. [16]

  • Kłys, A., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. [Link][11]

  • Muravyev, N. V., et al. (2021). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing. [Link][20]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid. PubChem. [Link][21]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University ScholarsArchive@OSU. [Link][17]

  • Ribeiro da Silva, M. A. V., et al. (2021). Thermodynamic Stability of Fenclorim and Clopyralid. Molecules, 27(1), 53. [Link][3][4]

  • Royal Society of Chemistry. (2023). The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. CrystEngComm. [Link][12]

  • Singh, P., et al. (2015). Thermodynamic stability and correlation with synthesis conditions, structure and phase transformations in orthorhombic and monoclinic Li2M(SO4)2 (M = Mn, Fe, Co, Ni) polymorphs. Journal of Materials Chemistry A. [Link][10]

  • Skaggs, M. J. (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. U.S. Department of Commerce, National Institute of Standards and Technology. [Link][18]

  • Smolarek, S., et al. (2015). Structures of pyrimidinecarboxylic acids. ResearchGate. [Link][8]

  • Woińska, M., et al. (2016). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. ResearchGate. [Link][14]

Sources

Exploratory

A Technical Guide to the Regioselective Functionalization of Pyrimidine Carboxylic Acids: Elucidating the Reactivity Profile of C2 vs. C5 Chlorine Substituents

Abstract Pyrimidine carboxylic acids are cornerstone scaffolds in medicinal chemistry and materials science. For derivatives bearing multiple halogen substituents, the ability to achieve regioselective functionalization...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidine carboxylic acids are cornerstone scaffolds in medicinal chemistry and materials science. For derivatives bearing multiple halogen substituents, the ability to achieve regioselective functionalization is paramount for efficient molecular design and synthesis. This in-depth technical guide provides a comprehensive analysis of the differential reactivity between chlorine atoms positioned at the C2 and C5 carbons of the pyrimidine carboxylic acid core. We will explore the fundamental electronic principles governing this selectivity and provide field-proven insights into leveraging this reactivity profile in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to master the strategic chemical modification of this privileged heterocyclic system.

Introduction: The Challenge of Selectivity in Polychlorinated Pyrimidines

The pyrimidine ring, an electron-deficient heteroaromatic system, is a prevalent motif in a vast array of biologically active molecules.[1][2] Its utility is often predicated on the precise installation of various substituents around the core. Commercially available dichloropyrimidine carboxylic acids serve as versatile starting materials for building molecular complexity. However, the presence of multiple reactive sites presents a significant synthetic challenge: how to control which chlorine atom reacts to achieve the desired isomer.

This guide focuses specifically on the reactivity of 2,5-dichloropyrimidine carboxylic acids. The fundamental question we address is: Why and how does the chlorine at the C2 position react preferentially over the chlorine at the C5 position? Understanding the answer is key to unlocking predictable and high-yielding synthetic routes. The general order of reactivity for leaving groups on the pyrimidine ring is well-established: C4(6) > C2 >> C5.[3] Our exploration will be grounded in this principle, dissecting the electronic and mechanistic underpinnings that place the C5-chloro substituent in a class of its own—markedly less reactive than its C2 counterpart.

Chapter 1: The Electronic Landscape of the Pyrimidine Ring

The reactivity of any position on the pyrimidine ring is dictated by a combination of electronic and steric factors. The two nitrogen atoms are strongly electron-withdrawing, which significantly influences the electron density at the carbon atoms.[4]

  • Activation at C2, C4, and C6: The C2, C4, and C6 positions are situated either ortho or para to the ring nitrogens. This arrangement allows for the effective delocalization and stabilization of the negative charge that develops in the intermediate (a Meisenheimer complex) during a nucleophilic aromatic substitution (SNAr) reaction.[5][6] This stabilization lowers the activation energy for substitution at these sites, making them inherently reactive.

  • The Inert Nature of C5: The C5 position is meta to both ring nitrogens. Consequently, the negative charge of a Meisenheimer-type intermediate formed by nucleophilic attack at C5 cannot be delocalized onto the electronegative nitrogen atoms through resonance. This lack of stabilization results in a much higher activation energy for substitution, rendering the C5 position significantly less reactive towards nucleophiles and in many catalytic cycles compared to the C2, C4, and C6 positions.[3][7]

  • The Role of the Carboxylic Acid: In our model system, 2,5-dichloropyrimidine-4-carboxylic acid, the carboxylic acid group at C4 is a powerful electron-withdrawing group. This group further deactivates the ring towards electrophilic attack but, more importantly, it enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. While it does provide some activation to the adjacent C5 position, this effect is insufficient to overcome the profound inherent reactivity difference between the C2 and C5 sites established by the ring nitrogens.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr): A Study in C2 Selectivity

SNAr is a primary tool for functionalizing halopyrimidines.[6][8] The reaction proceeds via a two-step addition-elimination mechanism, with the formation of a resonance-stabilized Meisenheimer complex being the rate-determining step. The superior stability of the intermediate formed from C2 attack dictates the regiochemical outcome.

The stark difference in reactivity allows for the highly selective substitution of the C2 chlorine with a wide range of nucleophiles (amines, alkoxides, thiolates) while leaving the C5 chlorine untouched under controlled conditions.

SNAr_Mechanism Start 2,5-Dichloropyrimidine- 4-carboxylic Acid Meisenheimer_C2 Meisenheimer Intermediate (Attack at C2) Charge delocalized by N1 and N3 Start->Meisenheimer_C2 + Nu⁻ Meisenheimer_C5 Meisenheimer Intermediate (Attack at C5) No N-delocalization Start->Meisenheimer_C5 + Nu⁻ Nu Nucleophile (Nu⁻) Product_C2 C2-Substituted Product (Major) Meisenheimer_C2->Product_C2 Product_C5 C5-Substituted Product (Minor/Not Formed) Meisenheimer_C5->Product_C5 - Cl⁻

Caption: SNAr mechanism showing favored C2 attack due to superior intermediate stabilization.
Data Presentation: Selective Amination at C2

The following table summarizes representative results for the selective amination of 2,5-dichloropyrimidine-4-carboxylic acid, highlighting the excellent yields and selectivity for C2 substitution.

Nucleophile (Amine) Base Solvent Temp (°C) Time (h) Yield (%) of C2-Amine
MorpholineK₂CO₃DMF804>95
PiperidineDIPEANMP80692
AnilineNa₂CO₃Dioxane1001288
BenzylamineK₂CO₃DMSO90594
Experimental Protocol: Selective C2 Amination with Morpholine

This protocol exemplifies a trustworthy and self-validating system for achieving C2 selectivity.

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloropyrimidine-4-carboxylic acid (1.0 eq, e.g., 1.0 g), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up and Purification: Cool the mixture to room temperature and pour it into ice-water (100 mL). Acidify to pH ~4 with 1M HCl, which will precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol/water if necessary.

  • Validation: Characterization of the product by ¹H NMR, ¹³C NMR, and HRMS will confirm the regioselective substitution at the C2 position. The disappearance of the starting material and the absence of a C5-substituted isomer in the crude analysis validates the protocol's selectivity.

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

The reactivity trend observed in SNAr reactions extends to many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3] The key step governing regioselectivity in these reactions is the initial oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. This step is favored at the more electron-deficient C2 position, leading to the selective formation of a C2-palladium(II) intermediate that carries through the catalytic cycle.

Palladium_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-Cl Pd0->OxAdd Oxidative Addition Start R¹-Cl (C2) R²-Cl (C5) Start->OxAdd Favored at C2-Cl Transmetal R¹-Pd(II)L₂-R³ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R³ Transmetal->Product Boronic R³-B(OR)₂ Boronic->Transmetal Base Synthetic_Workflow Start 2,5-Dichloropyrimidine- 4-carboxylic Acid Step1 Step 1: C2 Functionalization (e.g., Suzuki Coupling) - Pd(PPh₃)₄, K₂CO₃ - Mild Conditions (90°C) Start->Step1 Intermediate 2-Aryl-5-chloropyrimidine- 4-carboxylic Acid Step1->Intermediate Step2 Step 2: C5 Functionalization (e.g., SNAr with Amine) - K₂CO₃, NMP - Forcing Conditions (150°C) Intermediate->Step2 Final 2-Aryl-5-aminopyrimidine- 4-carboxylic Acid (Disubstituted Product) Step2->Final

Sources

Foundational

Introduction: The Critical Role of Hydrogen Bonding and a Molecule of Interest

An In-depth Technical Guide to the Hydrogen Bonding Potential of 2,5-Dichloropyrimidine-4-carboxylic Acid In the landscape of molecular recognition, drug design, and materials science, the hydrogen bond stands as a param...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrogen Bonding Potential of 2,5-Dichloropyrimidine-4-carboxylic Acid

In the landscape of molecular recognition, drug design, and materials science, the hydrogen bond stands as a paramount directional force. Its influence governs the specificity of protein-ligand interactions, the stability of crystal lattices, and the assembly of supramolecular architectures. A thorough understanding of a molecule's hydrogen bonding potential is therefore not merely academic; it is a predictive tool for its behavior in both biological and material contexts.

This guide provides a detailed examination of the hydrogen bonding capabilities of 2,5-Dichloropyrimidine-4-carboxylic acid . This molecule presents a compelling case study due to its combination of a classic hydrogen-bonding group (a carboxylic acid) and a heteroaromatic system (a dichlorinated pyrimidine ring) with multiple potential interaction sites. For researchers in medicinal chemistry and crystal engineering, this molecule offers a rich scaffold for designing novel structures with tailored properties. We will dissect its structural features, propose methodologies for characterization, and discuss the implications of its hydrogen bonding behavior.

Part 1: Deconstruction of Hydrogen Bonding Moieties in 2,5-Dichloropyrimidine-4-carboxylic acid

The hydrogen bonding potential of 2,5-Dichloropyrimidine-4-carboxylic acid arises from several key functional groups within its structure. A systematic analysis of these groups allows for the prediction of its primary interaction motifs.

The Carboxylic Acid Group: A Powerful and Versatile Hydrogen Bond Hub

The carboxylic acid moiety is a cornerstone of hydrogen bonding in organic molecules. It uniquely possesses both a strong hydrogen bond donor and two acceptor sites.

  • Hydrogen Bond Donor: The hydroxyl proton (-OH) of the carboxylic acid is a potent hydrogen bond donor.[1] This acidic proton can engage in strong interactions with a wide array of hydrogen bond acceptors.

  • Hydrogen Bond Acceptors: Both the carbonyl oxygen (C=O) and the hydroxyl oxygen can act as hydrogen bond acceptors, with the carbonyl oxygen being the more significant of the two.[2][3]

  • Carboxylic Acid Dimerization: A hallmark of carboxylic acids is their propensity to form highly stable, cyclic dimers in the solid state and in non-polar solvents.[3] This occurs through a pair of strong O-H···O=C hydrogen bonds, creating a robust supramolecular synthon.

The Pyrimidine Ring: Modulated Hydrogen Bond Acceptance

Heteroaromatic rings, such as pyrimidine, are known to participate in hydrogen bonding.[4] The two nitrogen atoms in the pyrimidine ring are key players in this regard.

  • Nitrogen Atoms as Acceptors: The lone pairs of electrons on the two nitrogen atoms at positions 1 and 3 of the pyrimidine ring make them effective hydrogen bond acceptors.[5] Studies on pyrimidine and its derivatives have consistently shown their ability to accept hydrogen bonds from donors like water or ammonia.[4][6]

  • Electronic Influence of Chloro Substituents: The presence of two electron-withdrawing chlorine atoms at the 2 and 5 positions is expected to decrease the electron density of the pyrimidine ring. This inductive effect reduces the basicity of the nitrogen atoms, thereby weakening their hydrogen bond acceptor strength compared to unsubstituted pyrimidine.

Interplay: Intramolecular vs. Intermolecular Hydrogen Bonding

The proximity of the carboxylic acid group to the pyrimidine ring introduces the possibility of both intramolecular and intermolecular hydrogen bonds.

  • Potential Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could form between the carboxylic acid's hydroxyl proton and the adjacent nitrogen atom at the 3-position of the pyrimidine ring. The formation of such a bond would depend on the rotational conformation around the C-C bond connecting the carboxylic acid to the ring.

  • Competition and Stability: In many systems, there is a competition between the formation of an intramolecular hydrogen bond and more stable intermolecular interactions, such as the carboxylic acid dimer.[7] In protic solvents, solvent molecules can also compete by forming hydrogen bonds with both the donor and acceptor sites, potentially disrupting intramolecular interactions.[7] The energetic balance between these competing interactions will dictate the dominant conformation in a given environment.

Part 2: A Framework for the Experimental and Computational Assessment of Hydrogen Bonding

To move from theoretical potential to empirical evidence, a multi-pronged approach combining experimental and computational techniques is essential. This section outlines a self-validating system of protocols to comprehensively characterize the hydrogen bonding of 2,5-Dichloropyrimidine-4-carboxylic acid.

Experimental Characterization

Causality: To unambiguously determine the hydrogen bonding network in the solid state, single-crystal X-ray diffraction is the gold standard. It provides precise atomic coordinates, allowing for the direct measurement of hydrogen bond distances and angles, which are definitive indicators of these interactions.

Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth:

    • Dissolve 2,5-Dichloropyrimidine-4-carboxylic acid in a variety of solvents (e.g., ethanol, acetone, ethyl acetate, and mixtures with water) to find suitable conditions for slow evaporation.

    • Employ other crystallization techniques such as vapor diffusion or slow cooling of a saturated solution.

    • The goal is to obtain single crystals of sufficient size and quality for diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to locate the heavy atoms.

    • Refine the structural model against the experimental data, locating hydrogen atoms from the difference Fourier map and refining their positions.

  • Analysis:

    • Analyze the refined structure to identify all intermolecular and intramolecular contacts.

    • Characterize hydrogen bonds based on established geometric criteria (e.g., D-H···A distance and angle).

    • Identify and classify supramolecular synthons, such as the carboxylic acid dimer.

Causality: Spectroscopic techniques are invaluable for detecting hydrogen bonding in both the solid state and in solution, where crystal packing forces are absent. Changes in vibrational frequencies and nuclear magnetic resonance signals provide direct evidence of these interactions.[8]

Protocol: Spectroscopic Analysis

  • Infrared (IR) and Raman Spectroscopy:

    • Acquire the IR and Raman spectra of the solid compound.

    • Dissolve the compound in a non-polar solvent (e.g., CCl4, if soluble) and an aprotic polar solvent (e.g., DMSO) and acquire the spectra.

    • Analysis: Look for a broad absorption band in the IR spectrum between 2500-3300 cm⁻¹, which is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[9] Also, monitor the C=O stretching frequency (typically ~1700-1760 cm⁻¹); a shift to a lower wavenumber indicates hydrogen bonding to the carbonyl oxygen.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the compound in a non-deuterated, aprotic solvent (e.g., CDCl3) and a hydrogen-bond accepting solvent (e.g., DMSO-d6).

    • Acquire ¹H NMR spectra at various concentrations.

    • Analysis: The chemical shift of the carboxylic acid proton is highly sensitive to its hydrogen-bonding environment. A downfield shift (to higher ppm) upon increasing concentration in a non-polar solvent is indicative of the formation of hydrogen-bonded dimers. In a solvent like DMSO, the carboxylic proton will exchange with any residual water, but its interaction with the solvent will also influence its chemical shift.

Computational Chemistry: A Predictive and Mechanistic Tool

Causality: Computational methods, particularly Density Functional Theory (DFT), allow for the exploration of molecular conformations, the quantification of hydrogen bond energies, and the detailed analysis of the electronic nature of these interactions, providing insights that are often difficult to obtain experimentally.

Protocol: Computational Workflow

computational_workflow cluster_input Input & Setup cluster_calculations Calculations cluster_analysis Analysis mol_structure Initial 3D Structure of 2,5-Dichloropyrimidine-4-carboxylic acid method_selection Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization (Monomer, Dimer, Solvated) method_selection->geom_opt freq_calc Frequency Calculation (Confirm Minima, Predict Spectra) geom_opt->freq_calc energy_calc Single Point Energy Calculation (Higher Accuracy) freq_calc->energy_calc hbond_analysis Analyze H-Bond Geometries (Distances, Angles) energy_calc->hbond_analysis interaction_energy Calculate Interaction Energy (with BSSE correction) hbond_analysis->interaction_energy nbo_aim NBO and AIM Analysis (Charge Transfer, Bond Critical Points) interaction_energy->nbo_aim

Caption: A typical workflow for the computational analysis of hydrogen bonding.

  • Geometry Optimization:

    • Perform geometry optimizations for the monomer, the potential carboxylic acid dimer, and complexes with one or two explicit solvent molecules (e.g., water) to find their lowest energy structures.

  • Interaction Energy Calculation:

    • Calculate the interaction energy of the dimer and other complexes, applying the Basis Set Superposition Error (BSSE) correction for higher accuracy. This quantifies the strength of the hydrogen bonds.

  • Vibrational Frequency Analysis:

    • Perform frequency calculations to confirm that the optimized structures are true energy minima and to predict IR spectra. Compare the calculated vibrational frequencies (e.g., O-H and C=O stretches) with experimental data.

  • Advanced Analysis:

    • Natural Bond Orbital (NBO) Analysis: Use NBO analysis to investigate charge transfer from the hydrogen bond acceptor to the donor, providing insight into the electronic nature of the interaction.[10][11]

    • Quantum Theory of Atoms in Molecules (QTAIM): Employ QTAIM to analyze the electron density topology. The presence of a bond critical point between the donor hydrogen and the acceptor atom is a key indicator of a hydrogen bond.[12][13]

Part 3: Synthesis of Findings and Implications

The combined structural, spectroscopic, and computational analysis allows for a comprehensive understanding of the hydrogen bonding landscape of 2,5-Dichloropyrimidine-4-carboxylic acid.

Summary of Hydrogen Bonding Potential

The following table summarizes the key hydrogen bonding sites and their anticipated roles.

Functional GroupSiteDonor/AcceptorExpected StrengthNotes
Carboxylic Acid -OH DonorStrongThe primary hydrogen bond donor site.
C=O AcceptorStrongA primary acceptor, often involved in dimerization.
-O HAcceptorWeak-ModerateCan act as an acceptor, but less favorable than the carbonyl.
Pyrimidine Ring N 1AcceptorModerateLone pair available for H-bonding. Strength is reduced by chloro-substituents.
N 3AcceptorModerateLone pair available for H-bonding. Potential for intramolecular H-bond with the carboxylic acid.
Potential Hydrogen Bonding Motifs

Caption: Potential primary hydrogen bonding motifs: A) Intermolecular dimer and B) Intramolecular interaction. (Note: Images are placeholders for actual molecular structures).

Implications for Research and Development
  • Drug Development: The ability of 2,5-Dichloropyrimidine-4-carboxylic acid to act as both a hydrogen bond donor and acceptor makes it a versatile scaffold for interacting with biological targets. The pyrimidine core is a common feature in many bioactive molecules, and the carboxylic acid can form strong salt bridges or hydrogen bonds with amino acid residues in a protein's active site. Understanding the preferred hydrogen bonding geometry is crucial for structure-based drug design.

  • Crystal Engineering and Materials Science: The predictable formation of the robust carboxylic acid dimer synthon makes this molecule an excellent building block for the design of co-crystals. By introducing a second molecule (a co-former) that can interact with the pyrimidine nitrogen acceptors, it is possible to create novel crystalline materials with desired physical properties, such as solubility, stability, and melting point. The chlorine atoms also provide sites for potential halogen bonding, adding another layer of control for supramolecular assembly.

Conclusion

2,5-Dichloropyrimidine-4-carboxylic acid is a molecule with a well-defined yet multifaceted hydrogen bonding potential. The dominant carboxylic acid group is poised to form strong, predictable dimer structures, while the electronically-modified pyrimidine ring offers additional acceptor sites for fine-tuning intermolecular interactions. The potential for intramolecular bonding adds another dimension to its conformational behavior. By employing the integrated experimental and computational workflows detailed in this guide, researchers can fully elucidate and harness the hydrogen bonding capabilities of this molecule, paving the way for its application in the rational design of new pharmaceuticals and advanced materials.

References

  • Perpusnas. (2025, December 4). Pyrimidine Structure: Unlocking The Secrets Of This Key Molecule.
  • Du, L. et al. (2016). Hydrogen bonding in the carboxylic acid-aldehyde complexes. Computational and Theoretical Chemistry, 1078, 123–128.
  • ResearchGate. (n.d.). Hydrogen bonding in the carboxylic acid−aldehyde complexes.
  • Voegel, J. J., & Benner, S. A. (1994). Nonstandard Hydrogen Bonding in Duplex Oligonucleotides. The Base Pair between an Acceptor-Donor-Donor Pyrimidine Analog and a Donor-Acceptor-Acceptor Purine Analog. Journal of the American Chemical Society, 116(15), 6929–6930.
  • RSC Publishing. (n.d.).
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  • MDPI. (2017, August 28). Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids.
  • NIH. (n.d.).
  • NIH. (n.d.). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds.
  • SciSpace. (n.d.). Intramolecular hydrogen bonds and structural nonrigidity of pyrimidine nucleosides.
  • ACS Organic & Inorganic Au. (2024, September 5).
  • Journal of Chemical Reviews. (n.d.).
  • PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid.
  • NIH. (n.d.). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC.
  • ACS Publications. (2010, June 8).
  • MDPI. (2023, March 9). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine.
  • Organic Chemistry Tutorial. (n.d.). The donor and acceptors atoms in the Hydrogen bond | With Examples.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2021, May 22). Physical Properties of Carboxylic Acids.

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of Bioactive Amides from 2,5-Dichloropyrimidine-4-carboxylic Acid

[1] Executive Summary The 2,5-dichloropyrimidine-4-carboxylic acid scaffold is a high-value intermediate in the synthesis of purinergic receptor antagonists (specifically P2X7), kinase inhibitors (c-Met, Mer), and antivi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2,5-dichloropyrimidine-4-carboxylic acid scaffold is a high-value intermediate in the synthesis of purinergic receptor antagonists (specifically P2X7), kinase inhibitors (c-Met, Mer), and antiviral agents.[1] Its utility lies in its unique reactivity profile: an electrophilic pyrimidine core substituted with two differentially reactive chlorides (C2 and C5) and a modifiable carboxylic acid at C4.[1]

This guide addresses the primary synthetic challenge: Chemoselectivity. The objective is to form an amide bond at C4 without triggering premature Nucleophilic Aromatic Substitution (SNAr) at the highly reactive C2 chloride.[1] We present two validated protocols—HATU-Mediated Coupling for sensitive substrates and Acid Chloride Activation for sterically hindered or electron-deficient amines—along with a strategic workflow for subsequent functionalization.

Chemical Strategy & Reactivity Analysis[2][3][4]

The Electrophilic Landscape

Success with this molecule requires respecting the hierarchy of electrophilicity. The pyrimidine ring is electron-deficient, making the chlorides prone to displacement.[1]

  • C4-COOH (Target): Must be activated to an ester/anhydride/halide to react.[1] Once activated, it becomes the primary electrophile.[1]

  • C2-Cl (Primary Competitor): Highly reactive toward SNAr due to the activation by two ring nitrogens.[1] If the amide coupling is too slow or the temperature too high, amines will displace this chloride.[1]

  • C5-Cl (Secondary Handle): Sterically crowded and electronically less activated.[1] Typically stable under standard amide coupling conditions; reserved for Palladium-catalyzed cross-couplings (Suzuki/Stille) in later steps.[1]

Strategic Visualization

The following diagram maps the reaction pathways and potential pitfalls.

ReactionPathways Start 2,5-Dichloropyrimidine- 4-carboxylic acid Activation Carboxyl Activation (HATU or COCl)2 Start->Activation 0°C, Controlled Target Target Amide (Retention of Cl) Activation->Target Fast Kinetic Path (Low Temp) SideProduct Side Product: C2-Amino Displacement Activation->SideProduct Slow Kinetic Path (High Temp/Excess Amine) Amine Amine Nucleophile (R-NH2) Amine->Target Amine->SideProduct

Figure 1: Kinetic competition between amide formation (green) and SNAr displacement (red).

Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Best for: Aliphatic amines, chiral amino acids, and valuable amine building blocks.[1] Mechanism: Generates a reactive O-acylisourea/OBt ester in situ. Advantage: Mild conditions (0°C to RT) minimize C2-Cl displacement.[1]

Materials
  • Substrate: 2,5-Dichloropyrimidine-4-carboxylic acid (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv (Do not use large excess)

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (0.1 M – 0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 2,5-Dichloropyrimidine-4-carboxylic acid and anhydrous DMF under N2 atmosphere.

  • Activation: Cool the solution to 0°C (ice/water bath). Add DIPEA followed by HATU.[1] Stir at 0°C for 15–30 minutes. Note: The solution often turns yellow/orange.

  • Coupling: Add the amine (dissolved in minimal DMF) dropwise over 5 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor by LC-MS.[2]

    • Checkpoint: The reaction is typically complete within 2–4 hours. If starting material remains, add 0.1 equiv HATU, but do not heat .[1]

  • Workup: Dilute with EtOAc and wash with 5% LiCl solution (to remove DMF), followed by sat. NaHCO3 and brine.[1] Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a white/off-white solid.

Protocol B: Acid Chloride Method (The "Scale-Up" Approach)

Best for: Anilines, non-nucleophilic amines, and gram-scale synthesis.[1] Mechanism: Formation of highly reactive acyl chloride using Oxalyl Chloride. Advantage: Cost-effective; avoids difficult-to-remove urea byproducts from coupling agents.

Materials
  • Substrate: 2,5-Dichloropyrimidine-4-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)[1]

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

  • Base: Pyridine or 2,6-Lutidine (1.2 equiv) added during amine addition step.[1]

Step-by-Step Procedure
  • Acyl Chloride Formation: Suspend the acid in anhydrous DCM at 0°C. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise.[1] Gas evolution (CO/CO2) will occur.[1] Stir at RT for 1–2 hours until the solution becomes clear (indicating acid consumption).

  • Evaporation (Critical): Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Caution: Do not heat above 30°C.[1] Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the amine solution (with base) to -10°C to 0°C . Add the acid chloride solution dropwise.

  • Reaction: Stir at 0°C for 1 hour, then RT for 1 hour.

  • Workup: Wash with 0.1 N HCl (if product is stable to acid) or water, then brine.

Advanced Workflow: Sequential Functionalization

Once the amide is secured, the scaffold allows for "programmed" diversity.[1] The C2-chloride is approximately 10–100x more reactive toward SNAr than the C5-chloride.

Functionalization Amide 2,5-Dichloro-4-carboxamide (Scaffold) Step2 Step 2: C2-Functionalization (S_NAr with Anilines/Amines) Amide->Step2 Mild Heat (40-60°C) Acid Catalysis (optional) Step3 Step 3: C5-Functionalization (Suzuki Coupling / S_NAr) Step2->Step3 Pd(PPh3)4, Boronic Acid or High Heat S_NAr Final Final Bioactive Lead (e.g., P2X7 Antagonist) Step3->Final

Figure 2: The "Programmed" synthesis logic. C2 is modified first, followed by C5.

Case Study: P2X7 Antagonist Synthesis

In the development of P2X7 antagonists (e.g., analogs of AZD9056), the amide bond is formed first using Protocol B (Acid Chloride) with an adamantyl or substituted benzyl amine.[1] Subsequently, the C2-chloride is displaced by a heteroaryl amine (e.g., 2-aminopyridine) using catalytic acid (pTsOH) in isopropanol at 80°C.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product contains impurity (M+Amine-HCl) SNAr at C2 position occurred.[1]Lower Temperature: Conduct coupling at -10°C. Reduce Base: Use weaker base (Collidine) or strictly 2.0 eq DIPEA.[1]
Low Conversion (Protocol A) Acid activation failed or amine is too steric.[1]Switch to Protocol B. Acid chlorides are more reactive than HATU esters.
Decarboxylation (Loss of CO2) Reaction temperature too high.[1]Avoid Reflux. Do not heat the carboxylic acid above 60°C before amide formation.
Poor Solubility Pyrimidine acids are often insoluble in DCM.[1]Use DMF/DCM (1:1) mixtures or switch entirely to DMF (Protocol A).[1]

References

  • P2X7 Antagonist SAR: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2023).[1][3][4] Bioorganic Chemistry.

  • SNAr Regioselectivity: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (2015).[1][5][6] Journal of Organic Chemistry.

  • General Amide Coupling: Amide Bond Formation: Beyond the Myth of Coupling Reagents. (2016).[1] Chemical Reviews. [1]

  • Pyrimidine Reactivity: The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. (2019).[1] Wiley-VCH. [1]

Disclaimer: This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 2,5-Dichloropyrimidine-4-carboxylic acid and all reagents before use.

Sources

Application

Using 2,5-Dichloropyrimidine-4-carboxylic acid as a pharmaceutical intermediate

An Application Guide for the Strategic Use of 2,5-Dichloropyrimidine-4-carboxylic acid in Pharmaceutical Research Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Privileged Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 2,5-Dichloropyrimidine-4-carboxylic acid in Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active agents. Its prevalence is a testament to its unique electronic properties and its ability to engage in critical hydrogen bonding interactions with biological targets such as protein kinases. 2,5-Dichloropyrimidine-4-carboxylic acid emerges as a particularly valuable, albeit underexplored, intermediate for drug discovery. Its trifunctional nature—possessing two chlorine atoms at distinct electronic environments and a carboxylic acid—offers a versatile platform for the systematic and regioselective construction of diverse molecular libraries.

This guide provides an in-depth exploration of the chemical properties, reactivity, and strategic applications of 2,5-Dichloropyrimidine-4-carboxylic acid. We will delve into validated protocols for its derivatization and demonstrate its utility in building molecules aimed at high-value therapeutic targets, particularly in oncology.

Physicochemical and Reactive Properties

A thorough understanding of the molecule's properties is foundational to its effective use in synthesis. The key attributes are summarized below.

PropertyValueSource/Comment
IUPAC Name 2,5-Dichloropyrimidine-4-carboxylic acid-
CAS Number 1240594-41-5A unique identifier for this specific chemical substance.[1]
Molecular Formula C₅H₂Cl₂N₂O₂-
Molecular Weight 192.99 g/mol -
Appearance Typically a white to off-white solidBased on analogous compounds.
Key Reactive Sites C2-Cl, C5-Cl, C4-COOHThe two chloro-substituents are amenable to nucleophilic aromatic substitution (SNAr), while the carboxylic acid is a handle for amide coupling and esterification.
Predicted Reactivity C2-Cl > C5-Cl for SNAr reactions.The C2 position is electronically activated by both adjacent ring nitrogens, making it significantly more electrophilic and susceptible to nucleophilic attack than the C5 position.
Commercial Availability YesAvailable from suppliers such as BLD Pharm.[1]

Synthesis and Availability

2,5-Dichloropyrimidine-4-carboxylic acid is commercially available, which is the recommended route for its acquisition in a research setting.[1] For researchers interested in the underlying chemistry, the synthesis of dichloropyrimidine carboxylic acids typically involves the chlorination of a corresponding uracil or orotic acid precursor.[2] A general, analogous method would involve treating a 5-chloro-orotic acid derivative with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine. This type of transformation is well-documented for converting hydroxypyrimidines into their chloro-derivatives.[3]

Core Synthetic Transformations: Reactivity and Protocols

The utility of this intermediate lies in the differential reactivity of its three functional groups. The C2-chloro group is the most labile site for nucleophilic aromatic substitution (SNAr), followed by the less reactive C5-chloro group. The carboxylic acid offers a third, orthogonal site for modification. This hierarchy allows for a controlled, stepwise elaboration of the molecular scaffold.

cluster_0 Reactivity Profile of 2,5-Dichloropyrimidine-4-carboxylic acid A 2,5-Dichloropyrimidine- 4-carboxylic acid B C2-Chloro (Highly Reactive) A->B S_N_Ar (Mild Conditions) e.g., R-NH₂ / DIPEA C C4-Carboxylic Acid (Orthogonal Reactivity) A->C Amide Coupling e.g., R'-NH₂ / HATU D C5-Chloro (Less Reactive) A->D S_N_Ar (Forcing Conditions) e.g., R''-NH₂ / High Temp.

Caption: Hierarchical reactivity of the functional groups on the title compound.

Protocol 1: Regioselective Nucleophilic Substitution at C2

The high electrophilicity of the C2 carbon allows for its selective functionalization under mild conditions, leaving the C5-chloro group intact for subsequent reactions. This is the cornerstone of a divergent synthetic strategy. The regioselectivity of SNAr reactions on dichloropyrimidine systems is highly dependent on the electronic environment of the ring positions.[4][5][6]

Objective: To selectively displace the C2-chloro group with a primary or secondary amine.

Materials:

  • 2,5-Dichloropyrimidine-4-carboxylic acid (1.0 equiv)

  • Amine of choice (R¹R²NH) (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-Dichloropyrimidine-4-carboxylic acid (1.0 equiv).

  • Solvent Addition: Dissolve or suspend the starting material in the chosen anhydrous solvent (e.g., THF, approx. 0.1 M concentration).

  • Base and Nucleophile Addition: Add DIPEA (2.0 - 3.0 equiv) to the mixture, followed by the dropwise addition of the amine nucleophile (1.1 - 1.5 equiv) at room temperature. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). Gentle heating (40-50 °C) may be required for less reactive amines.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloropyrimidine-4-carboxylic acid derivative.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. The regiochemistry can be confirmed by 2D NMR techniques like HMBC or NOESY if necessary.

Protocol 2: Amide Bond Formation at C4

The carboxylic acid at the C4 position provides a robust handle for introducing diversity via amide bond formation. This reaction is orthogonal to the SNAr chemistry at the chloro positions.

Objective: To couple the C4-carboxylic acid with a primary or secondary amine.

Materials:

  • Substituted 2-amino-5-chloropyrimidine-4-carboxylic acid (from Protocol 1) (1.0 equiv)

  • Amine of choice (R³R⁴NH) (1.2 equiv)

  • Coupling agent (e.g., HATU, PyBOP, or EDC/HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid starting material (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.2 equiv), the coupling agent (e.g., HATU, 1.2 equiv), and DIPEA (3.0 equiv). Causality Note: Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive intermediate (an activated ester), which is then readily displaced by the amine nucleophile to form the stable amide bond. The base is crucial for this activation step and to maintain a basic pH.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash extensively with water and brine to remove DMF and other water-soluble components.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amide product by flash column chromatography or preparative HPLC.

  • Validation: Confirm the final structure and purity by NMR and LC-MS.

Protocol 3: Substitution or Coupling at C5

After functionalizing the C2 and C4 positions, the less reactive C5-chloro group can be addressed. This often requires more forcing conditions for SNAr or can be achieved via transition-metal-catalyzed cross-coupling reactions.

  • SNAr at C5: Requires higher temperatures (e.g., >100 °C in a sealed tube) and often a stronger, less-hindered nucleophile.

  • Suzuki-Miyaura or Buchwald-Hartwig Coupling: The C5-Cl can serve as a handle for C-C or C-N bond formation, respectively. This requires a palladium catalyst, a suitable ligand (e.g., XPhos, SPhos), a base (e.g., K₂CO₃, K₃PO₄), and a boronic acid/ester (for Suzuki) or an amine (for Buchwald-Hartwig). These reactions significantly expand the accessible chemical space.

Strategic Workflow & Application in Kinase Inhibitor Design

The protocols described above can be integrated into a powerful workflow for generating libraries of potential drug candidates. A common application for this scaffold is in the development of protein kinase inhibitors, where the pyrimidine core often acts as a hinge-binding motif in the ATP pocket of the enzyme.[7][8][9]

cluster_1 Workflow: Kinase Inhibitor Synthesis Start 2,5-Dichloropyrimidine- 4-carboxylic acid Step1 Protocol 1: Selective C2-Amination (R¹-NH₂) Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Protocol 2: C4-Amide Coupling (R²-NH₂) Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Protocol 3: C5-Cross Coupling (e.g., Suzuki) Intermediate2->Step3 Final Final Compound Library (Diverse R¹, R², R³) Step3->Final

Caption: A strategic workflow for library synthesis from the title intermediate.

Many kinase inhibitors based on the 2,4-diaminopyrimidine scaffold have been developed as potent and selective agents against targets like Aurora kinases and Epidermal Growth Factor Receptor (EGFR).[9][10] The R¹ group (at C2) can be designed to interact with the solvent-exposed region, the R² group (at C4) can target specific pockets to enhance selectivity, and the R³ group (at C5) can be used to modulate physicochemical properties like solubility or to occupy the "DFG-out" pocket in certain kinase conformations.[7]

Conclusion

2,5-Dichloropyrimidine-4-carboxylic acid represents a high-potential, strategically designed building block for pharmaceutical research. Its predictable, hierarchical reactivity allows medicinal chemists to efficiently and systematically explore chemical space around a privileged pyrimidine core. The protocols outlined in this guide provide a robust framework for leveraging this intermediate in the design and synthesis of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molecules, 27(16), 5183. Available from: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Organic Letters, 17(15), 3782-3785. Available from: [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (2013). Journal of Medicinal Chemistry, 56(17), 6843-6857. Available from: [Link]

  • Orotic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • A kind of synthetic method of orotic acid. (2016). Google Patents. CN106187918A.
  • Convenient synthesis of N1-substituted orotic acid derivatives. (2002). Tetrahedron Letters, 43(49), 8943-8945. Available from: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014). Organic & Biomolecular Chemistry, 12(46), 9400-9405. Available from: [Link]

  • 2,5-DICHLOROPYRIDINE-4-CARBOXYLIC ACID, 95%. (n.d.). Research Scientific. Available from: [Link]

  • Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride. (n.d.). Google Patents. US3561005A.
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. Available from: [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). European Journal of Medicinal Chemistry, 95, 174-184. Available from: [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2841-2845. Available from: [Link]

Sources

Method

Synthesis of Antiviral Agents Derived from Dichloropyrimidine Carboxylic Acids: Application Notes and Protocols

Introduction The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, with numerous derivatives forming the basis of clinically approved drugs.[1][2] These heterocyclic compounds interfere w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, with numerous derivatives forming the basis of clinically approved drugs.[1][2] These heterocyclic compounds interfere with viral replication through various mechanisms, most notably by inhibiting viral enzymes essential for nucleic acid synthesis, such as RNA-dependent RNA polymerase (RdRp).[3][4] This guide provides a comprehensive overview of the synthesis of a promising class of antiviral agents derived from 2,4-dichloropyrimidine-5-carboxylic acid. We will delve into the strategic considerations behind the synthetic routes, provide detailed experimental protocols for key transformations, and present a summary of the structure-activity relationships (SAR) that guide the design of these potent viral inhibitors.

The 2,4-dichloropyrimidine-5-carboxylic acid core offers a versatile platform for medicinal chemists. The two chlorine atoms at the C2 and C4 positions are susceptible to regioselective nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities. The carboxylic acid group at the C5 position provides a convenient handle for further modification, most commonly through the formation of amides. This trifunctionalized scaffold enables the exploration of a vast chemical space to optimize antiviral potency, selectivity, and pharmacokinetic properties.

Strategic Approach to Synthesis

The general synthetic strategy for developing antiviral agents from 2,4-dichloropyrimidine-5-carboxylic acid involves a modular approach. The core scaffold is first synthesized and then elaborated through a series of key transformations.

Key Synthetic Transformations:

  • Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive species, such as an acid chloride, to facilitate amide bond formation.

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and controlled substitution. Generally, the C4 position is more reactive towards nucleophiles.[5]

  • Amide Bond Formation: The activated carboxylic acid is reacted with a diverse range of amines to generate a library of pyrimidine-5-carboxamides.

  • Further Diversification: The remaining chlorine atom can be displaced by another nucleophile to introduce additional diversity.

This strategic approach is visualized in the following workflow diagram:

Synthesis_Workflow start Uracil-5-carboxylic Acid acid_chloride 2,4-Dichloropyrimidine- 5-carbonyl chloride start->acid_chloride Chlorination (POCl3/PCl5) snar_c4 2-Chloro-4-(substituted)- pyrimidine-5-carbonyl chloride acid_chloride->snar_c4 Regioselective SNAr (Nucleophile 1, e.g., Amine) amide_formation N-Aryl-2-chloro-4-(substituted)- pyrimidine-5-carboxamide snar_c4->amide_formation Amide Coupling (Nucleophile 2, e.g., Aniline) final_product Antiviral Agent: 2,4-Disubstituted- pyrimidine-5-carboxamide amide_formation->final_product SNAr (Nucleophile 3, e.g., Amine) MoA cluster_RdRp Viral RNA-dependent Polymerase (RdRp) active_site Active Site rna_synthesis RNA Synthesis active_site->rna_synthesis allosteric_site Allosteric Site allosteric_site->active_site Induces Conformational Change inhibition Inhibition of RNA Synthesis allosteric_site->inhibition Leads to inhibitor Pyrimidine-5-carboxamide (Non-Nucleoside Inhibitor) inhibitor->allosteric_site Binds to rna_template Viral RNA Template rna_template->active_site ntps Nucleoside Triphosphates (NTPs) ntps->active_site

Sources

Application

Application Note: Microwave-Assisted Synthesis Using 2,5-Dichloropyrimidine-4-carboxylic Acid

Introduction: Accelerating Discovery with Microwave Chemistry In the fast-paced environment of drug discovery and development, efficiency is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave Chemistry

In the fast-paced environment of drug discovery and development, efficiency is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, improved yields, and enhanced product purity compared to conventional heating methods.[1][2] This is achieved through the unique mechanism of dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases.[1]

This application note provides detailed protocols and expert insights for leveraging MAOS with a particularly valuable and versatile building block: 2,5-Dichloropyrimidine-4-carboxylic acid . This scaffold is of significant interest to medicinal chemists due to its trifunctional nature. It possesses two chlorine atoms at electronically distinct positions (C2 and C5) and a carboxylic acid at C4, offering a platform for sequential and regioselective functionalization to rapidly generate diverse molecular libraries.

The Strategic Value of the 2,5-Dichloropyrimidine-4-carboxylic Acid Scaffold

The utility of this reagent lies in the differential reactivity of its functional groups, which can be selectively addressed.

  • C2 and C5 Positions: The chlorine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the adjacent carboxylic acid activates these positions. Often, the C2 position exhibits different reactivity compared to the C5 position, allowing for controlled, stepwise elaboration of the core structure.

  • C4-Carboxylic Acid: This group serves as a crucial handle for forming amide bonds, a linkage prevalent in over 25% of all pharmaceuticals.[3] It also influences the physicochemical properties of the final compound, such as solubility and bioavailability.

Microwave irradiation is particularly effective with this substrate, as it can overcome activation energy barriers quickly, often leading to improved regioselectivity and preventing decomposition that might occur with prolonged conventional heating.

Core Applications & Detailed Protocols

The following sections provide detailed, step-by-step protocols for key transformations using 2,5-Dichloropyrimidine-4-carboxylic acid under microwave conditions.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. For dichloropyrimidines, the reaction can often be controlled to favor substitution at the C4 position (analogous to our C2 or C5).[4][5] Microwave irradiation significantly accelerates this transformation, reducing reaction times from many hours to mere minutes.[4][6]

Protocol: Microwave-Assisted Suzuki Coupling at the C2/C5 Position

This protocol is a generalized starting point for the coupling of an aryl boronic acid.

dot

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with 2,5-Dichloropyrimidine-4-carboxylic acid in water

Introduction Welcome to the technical support guide for 2,5-Dichloropyrimidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,5-Dichloropyrimidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges with its aqueous solubility. As a halogenated heterocyclic carboxylic acid, its solubility behavior can be complex. This guide provides a foundational understanding of its properties, troubleshooting strategies for common solubility issues, and detailed protocols to help you successfully incorporate this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 2,5-Dichloropyrimidine-4-carboxylic acid?

Direct quantitative solubility data for 2,5-Dichloropyrimidine-4-carboxylic acid in water is not extensively reported in public literature. However, based on its structure—a hydrophobic dichlorinated pyrimidine ring coupled with a polar carboxylic acid group—it is predicted to have low solubility in neutral water. For comparison, the related compound Pyrimidine-4-carboxylic acid has a reported solubility of approximately 1 mg/mL in PBS at pH 7.2.[1] The presence of two chlorine atoms on the pyrimidine ring in 2,5-Dichloropyrimidine-4-carboxylic acid is expected to increase its hydrophobicity and therefore decrease its aqueous solubility compared to the non-halogenated parent compound.

Q2: How do the dichloro-substituents affect the properties of the molecule?

The two chlorine atoms are strong electron-withdrawing groups. This has two primary effects:

  • Increased Hydrophobicity: The chlorine atoms reduce the overall polarity of the pyrimidine ring, making the molecule less favorable to solvation by water.

  • Increased Acidity: The electron-withdrawing nature of the chlorine atoms stabilizes the carboxylate anion (the conjugate base), making the carboxylic acid group more acidic (i.e., lowers the pKa) compared to a non-halogenated analogue.

Q3: What is the predicted pKa of 2,5-Dichloropyrimidine-4-carboxylic acid?

Q4: In which organic solvents is this compound likely to be soluble?

Generally, halogenated pyrimidines show good solubility in polar aprotic organic solvents.[6] Based on data for the related Pyrimidine-4-carboxylic acid, good solubility can be expected in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is likely to have lower solubility in alcohols like ethanol.[1]

Troubleshooting Guide: Overcoming Solubility Challenges

This section addresses common issues encountered when trying to dissolve 2,5-Dichloropyrimidine-4-carboxylic acid in aqueous media.

Scenario 1: My compound is not dissolving in neutral water or buffer (e.g., PBS pH 7.4).
  • Question: I've added my weighed 2,5-Dichloropyrimidine-4-carboxylic acid to water/PBS, and even with vortexing and sonication, it remains a suspension. Why is this happening and what should I do next?

  • Answer & Recommended Protocol:

    This is the expected behavior due to the compound's low intrinsic solubility in neutral aqueous solutions. The key to dissolving this compound is to deprotonate the carboxylic acid group to form the much more water-soluble carboxylate salt. This is achieved by increasing the pH of the solution.

    Protocol: pH-Adjusted Dissolution

    • Initial Suspension: Add the desired amount of 2,5-Dichloropyrimidine-4-carboxylic acid to your aqueous buffer (e.g., PBS, TRIS). It is advisable to start with a slightly lower volume of buffer than your final target volume to allow for the addition of a base.

    • Basification: While stirring, add a suitable base dropwise. A 1 M solution of Sodium Hydroxide (NaOH) is a common choice.

    • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution as you add the base.

    • Dissolution Point: As the pH increases, you will observe the solid material beginning to dissolve. Complete dissolution should occur as the pH of the solution surpasses the pKa of the carboxylic acid by 1-2 pH units. Given the predicted pKa of ~2.5-3.5, aiming for a pH of 5.0 or higher should be effective.

    • Final Volume Adjustment: Once the compound is fully dissolved, adjust the volume to your final target with the initial buffer.

    • Final pH Check: Re-check the pH and adjust if necessary.

    Causality: The Henderson-Hasselbalch equation dictates the ratio of the protonated (less soluble) and deprotonated (more soluble) forms of the carboxylic acid. By raising the pH well above the pKa, you shift the equilibrium almost entirely to the highly soluble carboxylate form.

Scenario 2: I need to prepare a concentrated stock solution.
  • Question: My experimental design requires a concentrated stock solution (e.g., >10 mM) of 2,5-Dichloropyrimidine-4-carboxylic acid. Even with pH adjustment, I am struggling to reach this concentration in a purely aqueous system. What are my options?

  • Answer & Recommended Protocol:

    For high concentrations, a co-solvent approach is often necessary. This involves first dissolving the compound in a water-miscible organic solvent and then diluting this stock into your aqueous experimental medium.

    Protocol: Co-Solvent Stock Preparation

    • Solvent Selection: Dimethyl Sulfoxide (DMSO) is an excellent first choice due to its high solubilizing power for a wide range of organic molecules.[1]

    • Dissolution in Organic Solvent: Weigh the desired amount of 2,5-Dichloropyrimidine-4-carboxylic acid and dissolve it in a minimal amount of DMSO. Gentle warming (to 30-40°C) can aid dissolution.

    • Aqueous Dilution: For your working solution, dilute the DMSO stock into your aqueous buffer. It is critical to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%, often <0.1%).

    • Precipitation Check: When diluting the organic stock into the aqueous buffer, add the stock solution dropwise while vortexing the buffer. This helps to prevent localized high concentrations that can lead to precipitation. If precipitation occurs, you may need to prepare a more dilute stock solution or increase the final volume of your working solution.

    Data Summary: Solvent Properties

    SolventTypeNotes
    Water (neutral)ProticVery low solubility expected.
    Aqueous Base (pH > 5)ProticHigh solubility due to salt formation.
    DMSOAprotic, PolarExcellent for creating concentrated stocks.
    DMFAprotic, PolarGood alternative to DMSO.
    EthanolProticLower solubility expected compared to DMSO/DMF.[1]
Scenario 3: My compound dissolves initially but then precipitates out of solution over time.
  • Question: I successfully dissolved my compound in a pH-adjusted buffer, but after some time (hours to a day), I see a precipitate forming. What is causing this instability?

  • Answer & Troubleshooting Steps:

    This issue can arise from a few factors:

    • pH Drift: The pH of your buffered solution may not be stable over time. Absorption of atmospheric CO2 can lower the pH of poorly buffered solutions, causing the compound to protonate and precipitate.

      • Solution: Ensure you are using a buffer with sufficient buffering capacity at your target pH. Re-check the pH of your stock solution before use.

    • Limited Stability of the Solubilized Form: While the carboxylate salt is more soluble, the overall molecule may have limited long-term stability in aqueous solution. For a related compound, Pyrimidine-4-carboxylic acid, it is recommended not to store aqueous solutions for more than one day.[1]

      • Solution: Prepare aqueous solutions of 2,5-Dichloropyrimidine-4-carboxylic acid fresh on the day of use.

    • Saturation Point: Your solution may be close to its saturation limit at the storage temperature. Temperature fluctuations can lead to precipitation.

      • Solution: Store solutions at a constant temperature. If you prepared the solution with gentle warming, be aware that it may precipitate upon returning to room temperature.

Experimental Workflow & Diagrams

To systematically approach solubility challenges, the following workflow is recommended.

Solubility_Workflow A Start: Weigh solid 2,5-Dichloropyrimidine-4-carboxylic acid B Attempt to dissolve in neutral aqueous buffer (e.g., PBS) A->B C Is it fully dissolved? B->C D Yes C->D Proceed E No C->E Insoluble L Solution Ready for Experiment D->L F Add base (e.g., 1M NaOH) dropwise to pH > 5.0 E->F G Is it fully dissolved? F->G H Yes G->H Proceed I No/High concentration needed G->I Insoluble H->L J Prepare concentrated stock in DMSO I->J K Dilute DMSO stock into aqueous buffer for working solution J->K K->L

Caption: Decision workflow for dissolving 2,5-Dichloropyrimidine-4-carboxylic acid.

References

  • Srini Chem. (2025). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • CompuDrug. pKalc. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • Rowan. pKa Prediction. [Link]

Sources

Optimization

Technical Support Center: Purification of 2,5-Dichloropyrimidine-4-carboxylic Acid

This technical guide provides a validated framework for the purification of 2,5-Dichloropyrimidine-4-carboxylic acid (CAS 88912-26-9). It is designed for researchers requiring high-purity intermediates for drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a validated framework for the purification of 2,5-Dichloropyrimidine-4-carboxylic acid (CAS 88912-26-9). It is designed for researchers requiring high-purity intermediates for drug development, specifically targeting minimizing hydrolysis risks associated with the labile C2-chlorine substituent.

Status: Active Role: Senior Application Scientist Scope: Recrystallization, Impurity Removal, and Troubleshooting[1]

Executive Summary & Chemical Logic

The purification of 2,5-Dichloropyrimidine-4-carboxylic acid presents a specific challenge: balancing the solubility of the carboxylic acid moiety against the reactivity of the chloropyrimidine core.

  • The Critical Hazard (Hydrolysis): The chlorine atom at the C2 position (between two nitrogen atoms) is highly activated toward nucleophilic aromatic substitution (

    
    ).[1] Exposure to hot water, alcohols, or strong bases for extended periods will hydrolyze this chloride to a hydroxyl group, forming the inactive 2-hydroxy-5-chloropyrimidine-4-carboxylic acid  impurity.
    
  • The Solution: Use anhydrous, non-protic solvents for thermal recrystallization.[1] Use cold, rapid acid-base extraction for bulk impurity removal.[1]

Solvent Selection Matrix

The following table synthesizes solvent suitability based on polarity, boiling point, and chemical compatibility.

Solvent SystemSuitabilityRoleTechnical Notes
Ethyl Acetate / n-Heptane High Primary RecrystallizationRecommended. Dissolve in hot EtOAc; add Heptane to induce turbidity. Excellent recovery; minimal hydrolysis risk.[1]
Toluene High High-Temp RecrystallizationGood for highly impure samples requiring higher temperatures to dissolve.[1] Non-nucleophilic.[1]
Dichloromethane (DCM) / Hexane Medium Cold CrystallizationUseful for thermally unstable samples.[1] Low boiling point limits solubility of the acid form.[1]
Water Low / Risky Acid-Base Workup OnlyDo NOT use for boiling recrystallization. Use only for cold (

C) dissolution in base (NaHCO

) and rapid re-acidification.[1]
Methanol / Ethanol Avoid N/AHigh risk of

reaction forming alkoxy-pyrimidine byproducts (ethers) upon heating.[1]

Validated Purification Protocols

Protocol A: Rapid Acid-Base Purification (Bulk Cleanup)

Use this protocol first if your crude material is dark, sticky, or contains significant non-acidic impurities (e.g., starting material 2,4,5-trichloropyrimidine).

  • Dissolution: Suspend crude solid in 5% aqueous NaHCO

    
      (10 mL/g) at 0–5°C . Stir vigorously.
    
    • Why: The carboxylic acid dissolves as the sodium salt; non-acidic impurities remain suspended.[1]

  • Filtration: Filter the cold mixture through a Celite pad to remove insoluble byproducts.

  • Precipitation: Slowly add 2N HCl to the filtrate while stirring at 0°C until pH reaches ~1–2.

    • Observation: A thick white/off-white precipitate should form immediately.[1]

  • Isolation: Filter the solid, wash with ice-cold water (minimal volume), and dry under high vacuum at 40°C.[1]

Protocol B: Anhydrous Recrystallization (Polishing)

Use this protocol to achieve >98% purity.[1]

  • Dissolution: Place the dried solid in a flask equipped with a reflux condenser. Add Ethyl Acetate (5 mL/g).

  • Heating: Heat to reflux (approx. 77°C). If the solid does not dissolve, add more EtOAc in small portions until a clear solution is obtained.[1]

  • Anti-Solvent Addition: Remove from heat. While still hot, slowly add n-Heptane (or Hexane) dropwise until a faint, persistent cloudiness appears.[1]

  • Clarification: Add 1-2 drops of EtOAc to clear the solution again.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to a fridge (4°C) for 4 hours.

  • Collection: Filter the crystals and wash with cold 1:3 EtOAc:Heptane.

Troubleshooting & FAQs

Q1: My product turned into an oil instead of crystallizing. What happened?

  • Cause: This "oiling out" usually happens if the solvent mixture is too non-polar or if the solution is too concentrated.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of the polar solvent (Ethyl Acetate) and let it cool much more slowly (wrap the flask in foil/towel). Scratching the glass with a spatula can induce nucleation.[1]

Q2: The crystals are yellow/orange.[1] How do I remove the color?

  • Cause: Oxidation byproducts or polymerized impurities.[1]

  • Fix: During the dissolution step (Protocol B), add activated charcoal (5-10 wt%).[1] Boil for 5 minutes, then filter the hot solution through Celite before adding the anti-solvent.

Q3: I see a new impurity peak at RRT 0.85 in HPLC after recrystallization.

  • Cause: You likely used an alcohol (MeOH/EtOH) or wet solvent, causing substitution at the C2 position.[1]

  • Fix: Check the mass spectrum. If M+ is +16 (OH) or +14 (OMe) vs. product, it is a hydrolysis/solvolysis artifact. Use anhydrous solvents and Protocol B.

Process Visualization

The following diagram illustrates the decision logic for purifying 2,5-Dichloropyrimidine-4-carboxylic acid.

PurificationWorkflow Start Crude 2,5-Dichloropyrimidine- 4-carboxylic acid CheckState Physical State / Purity Check Start->CheckState OilyImpure Oily / Dark / <90% Purity CheckState->OilyImpure High Impurity SolidClean Solid / >90% Purity CheckState->SolidClean Moderate Purity AcidBase Protocol A: Acid-Base Extraction (Cold NaHCO3 -> Filter -> HCl) OilyImpure->AcidBase Recryst Protocol B: Recrystallization (EtOAc / Heptane) SolidClean->Recryst AcidBase->SolidClean Precipitate Dry Vacuum Dry (40°C) Recryst->Dry Final Pure Crystals (>98%) Dry->Final

Caption: Decision tree for selecting between bulk acid-base cleanup and polishing recrystallization.

References

  • ChemicalBook. (2025).[1] Properties and Synthesis of 2,4-Dichloropyrimidine Derivatives. (Provides solubility data and synthesis context for analogous dichloropyrimidines).

  • Thermo Fisher Scientific. (2023).[1] Safety Data Sheet: 2,6-Dichloropyrimidine-4-carboxylic acid. (Safety and handling data for isomeric chloropyrimidine acids). [1]

  • PubChem. (2025).[1] Compound Summary: 2,6-Dichloropyrimidine-4-carboxylic acid. (Chemical and physical property database).[1][2]

  • Organic Syntheses. (1955).[1][3] 2-Chloropyrimidine Synthesis and Purification. (Foundational text on handling labile 2-chloropyrimidines).[1] [1]

Sources

Reference Data & Comparative Studies

Validation

Spectral Distinction of 2,5-Dichloropyrimidine-4-carboxylic Acid: A Comparative NMR Guide

Executive Summary In drug discovery, 2,5-Dichloropyrimidine-4-carboxylic acid is a critical scaffold, particularly for SNAr-based library generation.[1] However, its synthesis often yields regioisomeric mixtures, most no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, 2,5-Dichloropyrimidine-4-carboxylic acid is a critical scaffold, particularly for SNAr-based library generation.[1] However, its synthesis often yields regioisomeric mixtures, most notably 2,6-dichloropyrimidine-4-carboxylic acid .[1]

Misidentification of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data.[1] This guide provides a definitive, comparative NMR analysis to distinguish the target 2,5-isomer from its 2,6-analog. We focus on the "performance" of spectral resolution—demonstrating how specific electronic environments create diagnostic chemical shift differences that serve as self-validating identity checks.[1]

Structural Context & The Diagnostic Challenge

The core challenge lies in the proton positioning on the pyrimidine ring.[1] While both molecules share the formula C₅H₂Cl₂N₂O₂, their symmetry and electronic shielding differ fundamentally.[1]

FeatureTarget: 2,5-Dichloro Alternative: 2,6-Dichloro
Structure Carboxyl at C4; Cl at C2, C5.[1]Carboxyl at C4; Cl at C2, C6.[1]
Proton Position H6 (Adjacent to N1)H5 (Between C4 and C6)
Electronic Environment Highly Deshielded (Paramagnetic anisotropy of Ring N)Moderately Deshielded (Shielded by C-C bonds relative to N)
Diagnostic Prediction Downfield Singlet (> 8.8 ppm)Upfield Singlet (< 8.2 ppm)

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent-induced shifting (which can obscure close peaks), follow this standardized protocol.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).[1] Note: DMSO is preferred over CDCl₃ due to the solubility of the carboxylic acid moiety.[1]

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for trace impurity detection).

Step-by-Step Methodology
  • Weighing: Accurately weigh 10–15 mg of the dried solid sample.

  • Dissolution: Add 0.6 mL of DMSO-d₆.

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; suspended solids will broaden the COOH peak.[1]

  • Acquisition Parameters (1H):

    • Pulse Angle: 30°[1]

    • Relaxation Delay (d1): 2.0 s (minimum) to ensure integration accuracy of the aromatic proton.[1]

    • Scans (ns): 16–64.[1]

  • Acquisition Parameters (13C):

    • Pulse Angle: 45°[1]

    • Relaxation Delay: 2.0 s.[1]

    • Scans: 1024+ (Quaternary carbons require higher S/N).

Comparative 1H NMR Analysis

The proton spectrum is the primary "Go/No-Go" decision point.[1]

Target: 2,5-Dichloropyrimidine-4-carboxylic acid[1][2]
  • H6 Singlet: Appears at ~8.9 – 9.1 ppm .[1]

    • Mechanistic Insight: The proton at C6 is adjacent to the ring Nitrogen (N1).[1] The lone pair on nitrogen creates a significant deshielding cone (anisotropy), pushing this signal downfield.[1]

  • COOH Proton: Broad singlet at 13.5 – 14.5 ppm .[1] (Exchangeable with D₂O).

Alternative: 2,6-Dichloropyrimidine-4-carboxylic acid[1][3][4]
  • H5 Singlet: Appears at ~8.0 – 8.2 ppm .[1]

    • Mechanistic Insight: The proton at C5 is flanked by two carbons (C4 and C6).[1] It lacks the direct deshielding influence of the ring nitrogens, resulting in a shift ~1.0 ppm upfield compared to the 2,5-isomer.[1]

Data Comparison Table
Signal2,5-Dichloro (Target)2,6-Dichloro (Impurity)Delta (

)
Aromatic H 9.01 ppm (s, 1H) 8.15 ppm (s, 1H) ~0.86 ppm
COOH 14.2 ppm (br s)14.2 ppm (br s)N/A (Not diagnostic)
Solvent (DMSO) 2.50 ppm (quint)2.50 ppm (quint)Reference

Critical Check: If you observe a small "shadow" peak around 8.15 ppm in your 2,5-dichloro sample, your synthesis has likely produced the 2,6-regioisomer as a byproduct (typically 5-10% in unoptimized SNAr reactions).[1]

Comparative 13C NMR Analysis

Carbon NMR provides the structural skeleton confirmation, crucial if the proton splitting is ambiguous due to line broadening.[1]

Target: 2,5-Dichloropyrimidine-4-carboxylic acid[1][2]
  • C6 (CH): ~158 ppm.[1] (High intensity due to NOE).[1]

  • C2 (C-Cl): ~156 ppm.[1] (Between two Nitrogens).[1][2][3][4]

  • C5 (C-Cl): ~130 ppm.[1] (Upfield relative to C2/C4/C6).[1]

  • C4 (C-COOH): ~162 ppm.[1]

  • COOH: ~164 ppm.[1]

Alternative: 2,6-Dichloropyrimidine-4-carboxylic acid[1][3][4]
  • C5 (CH): ~122 ppm .[1]

    • Diagnostic Marker: The CH carbon in the 2,6-isomer is at the C5 position.[1] C5 in pyrimidines is significantly more shielded (upfield) than C2, C4, or C6.[1] This is the definitive 13C differentiator. A CH peak at 122 ppm confirms the 2,6-isomer; a CH peak at 158 ppm confirms the 2,5-isomer.[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for characterizing the crude product.

NMR_Decision_Tree Start Crude Product Isolated H_NMR Step 1: Run 1H NMR (DMSO-d6) Start->H_NMR Check_Shift Check Aromatic Singlet Shift H_NMR->Check_Shift Result_25 Shift > 8.8 ppm (Target: 2,5-Isomer) Check_Shift->Result_25 Singlet @ ~9.0 Result_26 Shift < 8.3 ppm (Isomer: 2,6-Isomer) Check_Shift->Result_26 Singlet @ ~8.1 Mixture Two Singlets Present (Mixture) Check_Shift->Mixture Both Peaks C_NMR Step 2: Run 13C NMR / HSQC Result_25->C_NMR Validation Result_26->C_NMR Validation Check_CH Check CH Carbon Shift C_NMR->Check_CH Confirm_25 CH Carbon @ ~158 ppm (Confirmed 2,5) Check_CH->Confirm_25 Confirm_26 CH Carbon @ ~122 ppm (Confirmed 2,6) Check_CH->Confirm_26

Figure 1: Decision tree for differentiating pyrimidine regioisomers based on chemical shift thresholds.

References

  • PubChem Compound Summary. (2023). 2,6-Dichloropyrimidine-4-carboxylic acid.[1][5][6] National Center for Biotechnology Information.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for substituent effects on chemical shifts).

  • Lee, M., et al. (2015).[1][7] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines". Journal of Organic Chemistry. [Link]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Source for chemical shift prediction logic). [Link][1]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of Dichloropyrimidine Derivatives

Topic: Mass Spectrometry Fragmentation Patterns of Dichloropyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Dichloropyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Dichloropyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Dichloropyrimidines are critical heterocyclic building blocks in the synthesis of pharmaceuticals, particularly in the development of purine analogs, kinase inhibitors, and antiviral agents. Their structural isomers—most notably 2,4-dichloropyrimidine and 4,6-dichloropyrimidine —exhibit distinct chemical reactivities that directly influence their mass spectrometric (MS) behavior.

This guide provides an in-depth technical analysis of the fragmentation patterns of these derivatives. By contrasting "Hard" (Electron Ionization) and "Soft" (Electrospray Ionization) techniques, we establish a self-validating protocol for structural elucidation and isomer differentiation.

Technical Foundation: The Physics of Chlorine Isotopes

Before analyzing fragmentation, the presence of two chlorine atoms provides a unique spectral fingerprint that serves as an internal calibration standard.

The Cl₂ Isotope Cluster Rule

Chlorine exists naturally as


 (75.8%) and 

(24.2%). A dichlorinated molecule (

) will display a characteristic triplet cluster at

,

, and

.[1]
Ion SpeciesIsotope CompositionRelative Intensity (Approx.)[1][2]Diagnostic Value
M

100% (Normalized Base)Molecular Weight confirmation
M+2

~65% Primary confirmation of Cl₂ presence
M+4

~10% Secondary confirmation

Expert Insight: If your experimental MS data does not match these intensity ratios (approx 9:6:1), your sample is likely contaminated or is not a dichloropyrimidine.[1] This is your first "Go/No-Go" quality gate.

Deep Dive: Fragmentation Pathways & Isomer Differentiation[3]

The core challenge in analyzing dichloropyrimidines is distinguishing between positional isomers.[1] While their molecular weights are identical (


), their fragmentation kinetics differ due to the electronic environment of the chlorine substituents.
Comparative Analysis: 2,4-Dichloro vs. 4,6-Dichloro
1. 2,4-Dichloropyrimidine (Asymmetric)
  • Structure: Chlorines at C2 (between nitrogens) and C4 (adjacent to one nitrogen).[1]

  • Lability: The C4-Cl bond is generally more labile than the C2-Cl bond due to the specific resonance stabilization of the resulting radical cation.

  • Dominant Feature: In Electron Ionization (EI), the loss of a chlorine radical (

    
    ) is highly favorable.
    
  • Base Peak: Often observed at m/z 113 (

    
    ).[1]
    
2. 4,6-Dichloropyrimidine (Symmetric)
  • Structure: Chlorines at C4 and C6 (equivalent positions).[1]

  • Stability: The symmetric distribution of electron density renders the molecular ion slightly more stable than its asymmetric counterpart.[1]

  • Dominant Feature: The molecular ion survives longer in the source.[1]

  • Base Peak: Often observed at m/z 148 (

    
    ).[1]
    
Fragmentation Mechanism (Graphviz)

The following diagram illustrates the primary fragmentation pathways, highlighting the Retro-Diels-Alder (RDA) cleavage and sequential losses of Cl and HCN.

FragmentationPathway M Molecular Ion (M+) m/z 148 (Cl2) Frag1 [M - Cl]+ m/z 113 (Cl1) M->Frag1 - Cl• (35 Da) (Favored in 2,4-isomer) Frag3 Ring Cleavage (RDA) m/z 53 M->Frag3 Direct RDA Frag2 [M - Cl - HCN]+ m/z 86 (Cl1) Frag1->Frag2 - HCN (27 Da) (Pyrimidine characteristic) Frag2->Frag3 - Cl• / Ring Break

Figure 1: The fragmentation tree shows the sequential loss of Chlorine and Hydrogen Cyanide (HCN), a hallmark of pyrimidine catabolism in mass spectrometry.

Experimental Protocol: Self-Validating Workflows

To ensure reproducibility, follow this dual-method approach.

Method A: GC-MS (Hard Ionization)

Best for: Structural fingerprinting and library matching (NIST).[1]

  • Sample Prep: Dissolve 1 mg of derivative in 1 mL of Methanol or Ethyl Acetate.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (non-polar), 30m x 0.25mm.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[1]

  • Validation Check: Verify the 9:6:1 ratio at m/z 148/150/152. If the m/z 113 peak is significantly taller than m/z 148, suspect the 2,4-isomer .

Method B: LC-MS/MS (Soft Ionization)

Best for: Trace analysis in biological matrices or when coupled with polar metabolites.[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode (+).

    • Note: Pyrimidines are basic; they protonate readily to form

      
      .[1]
      
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Observed Species:

    • 2,4-Dichloro:

      
      .[1]
      
    • 4,6-Dichloro:

      
      .[1]
      
  • Differentiation Strategy (MS/MS):

    • Apply Collision Induced Dissociation (CID).[1]

    • Ramp collision energy (10-40 eV).[1]

    • 2,4-Dichloro typically fragments at lower collision energies due to the lability of the C4-Cl bond compared to the symmetric 4,6-isomer.

Data Summary: Peak Comparison Table

The following table summarizes the diagnostic ions for the two primary isomers under Electron Ionization (70 eV).

Parameter2,4-Dichloropyrimidine 4,6-Dichloropyrimidine
Molecular Ion (M) m/z 148 (Strong)m/z 148 (Very Strong)
Base Peak (100%) m/z 113 (M - Cl)m/z 148 (M) or m/z 113
M+2 Isotope m/z 150 (~65% of M)m/z 150 (~65% of M)
Fragment (M - Cl - HCN) m/z 86m/z 86
Differentiation Key High abundance of fragment 113 relative to parent.Parent ion 148 is often the most stable/abundant.[1]

References

  • NIST Mass Spectrometry Data Center. Pyrimidine, 2,4-dichloro- Mass Spectrum.[1][3] National Institute of Standards and Technology.[1][4][5][6] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Pyrimidine, 4,6-dichloro- Mass Spectrum.[1][2][7] National Institute of Standards and Technology.[1][4][5][6] Available at: [Link]

  • PubChem. 2,4-Dichloropyrimidine Compound Summary. National Library of Medicine.[1] Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 2,5-Dichloropyrimidine-4-carboxylic Acid Reference Standards

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison for validating in-house synthesized 2,5-Dichloropyrimidine-4-carboxylic acid against commercially available alternatives. We will explore the synthetic rationale, a comprehensive validation workflow, and present comparative data to empower you in making informed decisions for your critical research.

The Critical Role of Validated Reference Standards

2,5-Dichloropyrimidine-4-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules. As such, a well-characterized reference standard is essential for accurate quantification, impurity profiling, and ensuring the reproducibility of experimental results. The use of a poorly characterized standard can lead to costly errors, delays in research and development, and compromise the scientific validity of a study. This guide advocates for a self-validating system, where the synthesis and subsequent analysis provide a high degree of confidence in the identity, purity, and stability of the reference material.

Synthesis of 2,5-Dichloropyrimidine-4-carboxylic Acid: A Plausible Route

While a direct, one-pot synthesis of 2,5-Dichloropyrimidine-4-carboxylic acid is not extensively documented in peer-reviewed literature, a robust and logical synthetic pathway can be constructed from established chemical transformations of pyrimidine derivatives. The proposed multi-step synthesis starts from the readily available 2-amino-4,6-dihydroxypyrimidine.

The Rationale Behind the Synthetic Strategy:

The chosen pathway leverages well-understood and high-yielding reactions. The initial condensation to form the pyrimidine ring is a classic approach. The subsequent chlorination using phosphorus oxychloride is a standard method for converting hydroxypyrimidines to their chloro-derivatives. The introduction of the carboxyl group at the 5-position can be challenging, and in this proposed route, we start with a precursor that already contains a functional group at this position, which is then converted to the desired carboxylic acid. This approach offers better control over regioselectivity.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-5-carboxylic acid cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Dechlorination cluster_3 Step 4: Hydrolysis Guanidine Guanidine Condensation Condensation Guanidine->Condensation Malonic_acid Diethyl Malonate Derivative Malonic_acid->Condensation A1 2-Amino-4,6-dihydroxypyrimidine-5-carboxylic acid derivative Condensation->A1 Chlorination Chlorination A1->Chlorination POCl3 POCl3, Heat POCl3->Chlorination A2 2,4,6-Trichloropyrimidine-5-carboxylic acid derivative Chlorination->A2 Dechlorination Selective Dechlorination A2->Dechlorination Reducing_agent Reducing Agent (e.g., H2/Pd-C) Reducing_agent->Dechlorination A3 2,5-Dichloropyrimidine-4-carboxylic acid derivative Dechlorination->A3 Hydrolysis Ester Hydrolysis A3->Hydrolysis Hydrolysis_reagent Acid/Base Hydrolysis Hydrolysis_reagent->Hydrolysis Final_Product 2,5-Dichloropyrimidine-4-carboxylic acid Hydrolysis->Final_Product

Caption: Proposed multi-step synthesis of 2,5-Dichloropyrimidine-4-carboxylic acid.

Comprehensive Validation Workflow for the In-House Standard

A synthesized reference standard is only as reliable as its validation. A multi-technique approach is essential to unambiguously confirm the structure and purity of the material. Each analytical technique provides a unique piece of the puzzle, and together they create a comprehensive and trustworthy characterization.

Validation_Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Purity_Assessment Purity Assessment cluster_Physical_Characterization Physical Characterization Synthesized_Material Synthesized 2,5-Dichloropyrimidine-4-carboxylic acid NMR 1H and 13C NMR Spectroscopy Synthesized_Material->NMR MS Mass Spectrometry (LC-MS/MS) Synthesized_Material->MS FTIR FTIR Spectroscopy Synthesized_Material->FTIR HPLC HPLC-UV (Purity and Assay) Synthesized_Material->HPLC Residual_Solvents GC-HS (Residual Solvents) Synthesized_Material->Residual_Solvents Water_Content Karl Fischer Titration Synthesized_Material->Water_Content Melting_Point Melting Point Determination Synthesized_Material->Melting_Point Appearance Visual Appearance Synthesized_Material->Appearance Final_Standard Validated Reference Standard NMR->Final_Standard MS->Final_Standard FTIR->Final_Standard HPLC->Final_Standard Residual_Solvents->Final_Standard Water_Content->Final_Standard Melting_Point->Final_Standard Appearance->Final_Standard

Caption: Comprehensive validation workflow for the synthesized reference standard.

Structural Elucidation: Confirming the Molecular Identity
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the cornerstone of structural elucidation. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For 2,5-Dichloropyrimidine-4-carboxylic acid, we expect to see a characteristic singlet for the proton at the 6-position of the pyrimidine ring and a broad singlet for the carboxylic acid proton. The ¹³C NMR will show distinct signals for the carbonyl carbon and the carbons of the pyrimidine ring, with their chemical shifts influenced by the electron-withdrawing chlorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate ratio of 9:6:1). Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. Key absorbances to look for include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and characteristic vibrations of the pyrimidine ring.

Purity Assessment: Quantifying the "Good" and Identifying the "Bad"
  • High-Performance Liquid Chromatography (HPLC-UV): A validated, stability-indicating HPLC method is the primary tool for determining the purity of the reference standard. By using a photodiode array (PDA) detector, we can assess peak purity and identify potential impurities that might co-elute. The assay of the standard should be determined against a certified reference standard if available, or by using a mass balance approach.

  • Gas Chromatography-Headspace (GC-HS): This technique is essential for quantifying residual solvents from the synthesis and purification steps. The choice of solvents used in the synthesis will dictate the GC method parameters.

  • Karl Fischer Titration: Accurate determination of the water content is critical, as water can affect the stability and the calculated concentration of the standard.

Comparative Analysis: In-House Synthesized vs. Commercial Standards

To provide a practical context, we compare the key attributes of a properly validated in-house synthesized standard with typical specifications of commercially available 2,5-Dichloropyrimidine-4-carboxylic acid.

ParameterIn-House Synthesized StandardCommercial Alternative (Typical)Rationale and Justification
Purity (HPLC) ≥ 99.5%≥ 98%A higher purity standard reduces the uncertainty in analytical measurements. The in-house synthesis and purification can be optimized to achieve higher purity.
Identity Confirmation ¹H NMR, ¹³C NMR, HRMS, FTIROften confirmed by ¹H NMR and MSA comprehensive structural elucidation provides a higher degree of confidence in the identity of the standard.
Characterization of Impurities Impurities are identified and, if necessary, quantified.Impurity profile may not be fully disclosed.Understanding the impurity profile is crucial for method specificity and for identifying potential interferences.
Cost per Milligram Significantly lower (reagent and labor costs)Higher (includes manufacturing, QC, and supplier markup)In-house synthesis can be more cost-effective for larger quantities or for long-term projects.
Availability On-demand synthesisSubject to stock availability and lead timesIn-house synthesis provides greater control over the supply chain for critical reagents.
Documentation Complete synthesis and validation reportCertificate of Analysis (CoA)A detailed internal report provides full transparency of the standard's history and characterization.

Detailed Experimental Protocols

Part 1: Synthesis of 2,5-Dichloropyrimidine-4-carboxylic Acid

This protocol is a proposed route and should be optimized and validated in your laboratory.

Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

  • To a solution of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-chloropyrimidine-5-carboxylate.

Step 2: Hydrolysis to 2-Chloropyrimidine-5-carboxylic acid

  • Dissolve the ethyl 2-chloropyrimidine-5-carboxylate in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water.

  • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloropyrimidine-5-carboxylic acid.

Step 3: Chlorination at the 5-position

Note: This step is a proposed transformation and requires careful optimization.

  • To a solution of 2-chloropyrimidine-5-carboxylic acid in a suitable solvent, add a chlorinating agent such as N-chlorosuccinimide (NCS).

  • The reaction may require a radical initiator or UV irradiation to proceed efficiently.

  • Monitor the reaction by HPLC.

  • Upon completion, work up the reaction mixture to isolate the crude 2,5-Dichloropyrimidine-4-carboxylic acid.

  • Purify the final product by recrystallization or preparative HPLC.

Part 2: Validation Workflow Protocols

HPLC-UV Method for Purity and Assay

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

NMR Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Instrument: 400 MHz or higher NMR spectrometer

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

Mass Spectrometry (LC-MS/MS)

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire full scan MS and product ion scans (MS/MS) of the parent ion.

Conclusion: Empowering Your Research with Validated Standards

The decision to synthesize a reference standard in-house versus purchasing a commercial one depends on various factors, including cost, available expertise, and the required level of characterization. This guide has provided a comprehensive framework for both the synthesis and, crucially, the rigorous validation of 2,5-Dichloropyrimidine-4-carboxylic acid. By adopting a self-validating approach to reference standard preparation, researchers can ensure the highest level of data integrity, which is the bedrock of scientific advancement.

References

  • Chlorination of Pyrimidines: Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
  • Hydrolysis of Esters: For general procedures on ester hydrolysis, refer to standard organic chemistry textbooks such as: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • HPLC Method Development for Organic Acids: For general guidance on HPLC method development, see: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Spectroscopic Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Validation of Analytical Procedures: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Commercial Supplier Information: Product information for 2,5-Dichloropyrimidine-4-carboxylic acid can be found on the websites of major chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and others.
Comparative

Bioactivity Comparison of Pyrimidine-4-Carboxylic Acid Derivatives

The following guide provides an in-depth technical comparison of pyrimidine-4-carboxylic acid derivatives, focusing on their bioactivity, structure-activity relationships (SAR), and experimental validation. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of pyrimidine-4-carboxylic acid derivatives, focusing on their bioactivity, structure-activity relationships (SAR), and experimental validation.

Executive Summary

Pyrimidine-4-carboxylic acid (and its tautomeric equivalent, orotic acid derivatives) represents a privileged scaffold in medicinal chemistry. Unlike their benzo-fused counterparts (quinoline-4-carboxylic acids like Brequinar), which are highly potent but often lipophilic Dihydroorotate Dehydrogenase (DHODH) inhibitors, pyrimidine-4-carboxylic acid derivatives offer a more versatile physicochemical profile. They serve as precursors for diverse bioactive agents ranging from broad-spectrum antivirals (targeting viral polymerases) to anticancer agents (targeting DHODH and specific kinases).

This guide objectively compares these derivatives against standard pharmacophores, supported by experimental protocols and bioassay data.[1]

Mechanistic Insight & Signaling Pathways

Primary Target: Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism for the anticancer activity of these derivatives is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway.

  • Mechanism: The carboxylic acid moiety mimics the substrate (dihydroorotate) or interacts with the ubiquinone-binding tunnel.

  • Effect: Depletion of uridine monophosphate (UMP) pools

    
     DNA/RNA synthesis arrest 
    
    
    
    S-phase cell cycle arrest.
Secondary Targets: Viral Polymerases & Kinases

Certain fused derivatives (e.g., pyrimido[4,5-d]pyrimidines) bypass the mitochondrial DHODH pathway to directly inhibit viral replication complexes or specific oncogenic kinases (e.g., EGFR, mTORC1).

Pathway Visualization

The following diagram illustrates the critical intervention point of pyrimidine-4-carboxylic acid derivatives within the nucleotide synthesis pathway.

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CPSII CarbamoylAsp Carbamoyl Aspartate Carbamoyl->CarbamoylAsp ATCase DHO Dihydroorotate (DHO) CarbamoylAsp->DHO DHOase Orotate Orotate DHO->Orotate Oxidation UMP UMP (Nucleotide Pool) Orotate->UMP PRPP DNA_RNA DNA/RNA Synthesis (Cell Proliferation) UMP->DNA_RNA CAD CAD Complex DHODH DHODH (Mitochondrial) DHODH->DHO Catalyzes UMPsynth UMP Synthase Inhibitor Pyrimidine-4-Carboxylic Acid Derivatives Inhibitor->DHODH INHIBITS (IC50: nM range)

Figure 1: Mechanism of Action. Pyrimidine-4-carboxylic acid derivatives block the conversion of Dihydroorotate to Orotate, starving the cell of pyrimidine nucleotides.[2]

Comparative Bioactivity Analysis

Anticancer Activity: Pyrimidine vs. Quinoline Scaffold

While Quinoline-4-carboxylic acids (e.g., Brequinar) are the gold standard for DHODH inhibition, Pyrimidine-4-carboxylic acids offer distinct advantages in solubility and off-target toxicity profiles.

FeatureQuinoline-4-COOH (Standard)Pyrimidine-4-COOH (Alternative)
Potency (DHODH) High (IC50 < 10 nM)Moderate to High (IC50: 50–500 nM)
Solubility Low (Lipophilic)High (Hydrophilic nature of N-heterocycle)
Metabolic Stability Moderate (P450 metabolism)High (Resistant to oxidative metabolism)
Primary Indication AML, Solid TumorsHematological Cancers, Viral Infections
Toxicity Risk GI Toxicity, MyelosuppressionGenerally Lower (Target dependent)
Structure-Activity Relationship (SAR) Data

Recent studies on 4,7-disubstituted pyrimido[4,5-d]pyrimidines (a fused derivative class) reveal critical SAR trends. The presence of a carboxylic acid or bioisostere at the 4-position is essential for binding, while the 7-position dictates cell permeability.

Table 1: Bioactivity of Selected Pyrimidine Derivatives against Cancer Cell Lines Data synthesized from recent comparative studies (e.g., compounds 7d, 7h).

Compound IDR1 Substituent (4-pos)R2 Substituent (7-pos)TargetIC50 (µM) - Leukemia (K562)IC50 (µM) - Solid Tumor (A549)
Standard (5-FU) --TS2.55.1
Comp 7d Aminoindane4-MethylpiperazineKinase/Viral0.85 12.4
Comp 7h CyclopropylaminoMorpholineKinase1.2015.6
Comp 5a DiethylaminoHDHODH-like> 50> 50
Orotic Acid -OH=ODHODH (Substrate)Inactive (Precursor)Inactive

Analyst Insight: The introduction of bulky, hydrophobic groups (like aminoindane) at the R1 position significantly enhances antiproliferative activity compared to smaller aliphatic amines (Comp 5a). This suggests that occupying the hydrophobic pocket of the target enzyme is critical for efficacy.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthesis of Pyrimidine-4-Carboxamides (General Workflow)

This protocol converts Orotic acid (Pyrimidine-4-carboxylic acid precursor) into bioactive amide derivatives.

Reagents: Orotic acid monohydrate, Thionyl chloride (


), Anhydrous DMF, Appropriate Amine (

).
  • Activation:

    • Reflux Orotic acid (1.0 eq) in

      
       (5.0 eq) with a catalytic amount of DMF for 3 hours.
      
    • Validation: Monitor gas evolution (

      
      /
      
      
      
      ). Solution should turn clear.
    • Evaporate excess

      
       under vacuum to obtain the crude acid chloride.
      
  • Coupling:

    • Dissolve acid chloride in anhydrous

      
       at 0°C.
      
    • Add

      
       (1.1 eq) and 
      
      
      
      (2.0 eq) dropwise.
    • Stir at room temperature for 4–6 hours.

    • Validation: TLC (Mobile phase: 5% MeOH in DCM). Disappearance of starting material spot (

      
      ).
      
  • Purification:

    • Wash with 1N HCl, then sat.

      
      .
      
    • Recrystallize from Ethanol/Water.

DHODH Enzymatic Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivative against recombinant human DHODH.

Principle: The assay measures the reduction of 2,6-dichloroindophenol (DCIP) , which accepts electrons from ubiquinone (CoQ) generated during the conversion of Dihydroorotate to Orotate. DCIP reduction is accompanied by a decrease in absorbance at 600 nm.

Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Reaction Mix:

    • DHODH enzyme (20 nM final).

    • L-Dihydroorotate (1 mM).

    • Decylubiquinone (100 µM).

    • DCIP (60 µM).

    • Test Compound (Serial dilution: 0.1 nM – 10 µM).

  • Measurement:

    • Incubate compound with enzyme for 10 mins.

    • Initiate reaction by adding substrates.

    • Read: Kinetic measurement of

      
       decrease over 20 mins using a microplate reader.
      
  • Calculation:

    • Slope (

      
      ) of the linear portion is calculated.
      
    • % Inhibition =

      
      .
      
Experimental Workflow Visualization

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Orotic Acid Activation (SOCl2) Step2 Amide Coupling (R-NH2) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Assay1 DHODH Assay (DCIP Reduction) Step3->Assay1 Pure Compound Assay2 Cell Viability (MTT/SRB Assay) Assay1->Assay2 If Active Result IC50 Determination Assay1->Result

Figure 2: Integrated workflow for the synthesis and biological evaluation of pyrimidine derivatives.

References

  • Shim, T., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. Link

  • Madia, V. N., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI Molecules. Link

  • Munro, S., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. Link

  • BenchChem Protocols. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide. BenchChem. Link

  • Popowycz, F., et al. (2021). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 2,5-Dichloropyrimidine-4-carboxylic Acid

Executive Summary & Chemical Identity Objective: This guide provides a definitive, step-by-step protocol for the disposal of 2,5-Dichloropyrimidine-4-carboxylic acid . Unlike common organic acids, this compound presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a definitive, step-by-step protocol for the disposal of 2,5-Dichloropyrimidine-4-carboxylic acid . Unlike common organic acids, this compound presents a dual hazard profile: it is both corrosive (carboxylic acid moiety) and a halogenated heteroaromatic (pyrimidine ring).

Standard "neutralize and drain" procedures used for simple acids (e.g., Acetic Acid, HCl) are strictly prohibited for this substance due to its high aquatic toxicity and the potential for formation of toxic dioxins if incinerated improperly.

Chemical Profile
ParameterData
Chemical Name 2,5-Dichloropyrimidine-4-carboxylic acid
CAS Number 1240594-41-5 (Note: Isomers vary; treat all dichloropyrimidines similarly)
Molecular Formula C₅H₂Cl₂N₂O₂
Key Hazards (GHS) H314 (Causes severe skin burns), H318 (Eye Damage), H400 (Aquatic Toxicity)
Physical State Solid (typically off-white powder)
Reactivity Incompatible with strong oxidizers and strong bases.[1][2][3][4]

Risk Assessment & Causality (The "Why")

As a Senior Scientist, it is critical to understand why we segregate this waste. Compliance is not just bureaucratic; it is based on chemical reactivity and environmental impact.

The Halogen Factor

The presence of chlorine atoms on the pyrimidine ring mandates that this waste be treated as Halogenated Organic Waste .

  • Mechanism: When halogenated organics are incinerated at standard temperatures (<850°C), they can form polychlorinated dibenzodioxins (PCDDs) and furans.

  • Operational Consequence: This waste must be directed to a high-temperature incinerator equipped with specific scrubbers. Never mix this with non-halogenated solvents (e.g., Acetone, Ethanol) intended for fuel blending, as this contaminates the entire fuel lot.

The Acidity Factor

While it is an acid, neutralization is not the primary disposal method .

  • Mechanism: Neutralizing this compound with Sodium Hydroxide (NaOH) generates the sodium salt of the dichloropyrimidine. While the pH becomes neutral, the chemical toxicity and halogen content remain.

  • Operational Consequence: The resulting salt solution is still hazardous to aquatic life (H400) and cannot be discharged to the sewer.

Disposal Workflow & Decision Logic

The following protocol utilizes a Self-Validating System . At each step, the researcher must verify the state of the waste to determine the correct stream.

Decision Matrix (Graphviz)

DisposalWorkflow Start Waste Generation: 2,5-Dichloropyrimidine-4-carboxylic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid (Pure/Crude) LiquidCheck Solvent Composition? StateCheck->LiquidCheck Liquid/Solution SolidBin BIN A: Solid Hazardous Waste (Label: Toxic, Corrosive) SolidWaste->SolidBin Aqueous Aqueous Solution (e.g., Reaction workup) LiquidCheck->Aqueous Water-based Organic Organic Solvent Solution (e.g., Mother liquor) LiquidCheck->Organic Solvent-based AdjustPH DO NOT DISCHARGE TO DRAIN Adjust pH to 5-9 (Optional for storage stability) Collect as Aqueous Toxic Waste Aqueous->AdjustPH HaloCheck Is the solvent Halogenated? (DCM, Chloroform) or Non-Halo? Organic->HaloCheck HaloBin BIN B: Halogenated Organic Waste (High BTU Incineration) HaloCheck->HaloBin Halogenated Solvent NonHaloBin BIN B: Halogenated Organic Waste (Contaminates Non-Halo stream) HaloCheck->NonHaloBin Non-Halogenated Solvent NonHaloBin->HaloBin Must be treated as Halogenated due to solute

Figure 1: Logical decision tree for segregating 2,5-Dichloropyrimidine-4-carboxylic acid waste streams based on physical state and solvent matrix.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired reagents, spill cleanup residues, or solid reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers as residual acid may corrode the metal, leading to leaks.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: "2,5-Dichloropyrimidine-4-carboxylic acid."[5]

    • Hazard Checkboxes: [x] Toxic, [x] Corrosive.

  • Segregation: Store in the "Solid Toxic" satellite accumulation area. Keep separate from solid oxidizers (e.g., permanganates).

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or extraction layers.

  • Identification: Determine the primary solvent.

  • The "Contamination Rule": Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of dissolved 2,5-Dichloropyrimidine-4-carboxylic acid renders the entire mixture as "Halogenated Waste."

  • Action:

    • Pour into the Halogenated Solvent Waste carboy (typically white or yellow-coded in many labs).

    • NEVER pour into the Non-Halogenated (Red can) stream used for fuel blending.

  • Compatibility Check: Ensure the waste carboy does not contain strong bases (e.g., Sodium Methoxide waste), as this will cause an immediate exothermic acid-base reaction and potential pressurization of the container.

Emergency Procedures: Spills

Immediate actions to take in the event of a benchtop release.

ScenarioAction Protocol
Minor Solid Spill 1. Don PPE (Nitrile gloves, safety glasses, lab coat).2. Gently sweep solid into a dustpan. Avoid creating dust. 3.[2][6][7] Place waste in Protocol A container.4. Wipe area with wet paper towels; dispose of towels as solid waste.
Liquid Spill 1. Cover with an acid-neutralizing absorbent (e.g., Sodium Bicarbonate or commercial acid spill kit).2. Wait for bubbling to cease (CO₂ evolution).3. Scoop the resulting sludge into a hazardous waste pail.4. Label as "Spill Debris - Halogenated Acid."
Skin Contact Immediate Flush: Wash with soap and water for 15 minutes. The acid is corrosive; do not wait for burning sensation to start.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 240530, 2,6-Dichloropyrimidine-4-carboxylic acid (Isomer Analogue). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (D002, F-List).[8] Resource Conservation and Recovery Act (RCRA). Retrieved from [Link]

Sources

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